molecular formula C6H11FN2O B1475754 4-fluoro-N-methylpyrrolidine-2-carboxamide CAS No. 2097943-94-5

4-fluoro-N-methylpyrrolidine-2-carboxamide

Cat. No.: B1475754
CAS No.: 2097943-94-5
M. Wt: 146.16 g/mol
InChI Key: SYIFYHHTHLJWEZ-UHFFFAOYSA-N
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Description

4-fluoro-N-methylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C6H11FN2O and its molecular weight is 146.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-fluoro-N-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN2O/c1-8-6(10)5-2-4(7)3-9-5/h4-5,9H,2-3H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIFYHHTHLJWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC(CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

pharmacological profile of 4-fluoro-N-methylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth pharmacological and structural analysis of 4-fluoro-N-methylpyrrolidine-2-carboxamide .

This molecule is not a standalone marketed therapeutic but a privileged pharmacophore and high-value synthon in modern medicinal chemistry. It serves as a critical structural motif in the design of inhibitors for serine proteases (specifically Complement Factor D) and protein-protein interaction modulators (MDM2/p53).

A Technical Guide to Scaffold Pharmacology & Drug Design

Executive Summary & Structural Identity

This compound is a conformationally biased proline surrogate. In drug discovery, it is utilized to "lock" the bioactive conformation of a ligand, thereby minimizing the entropic penalty of binding to a protein target.

  • Chemical Name: (2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide (Most bioactive diastereomer)

  • Molecular Formula:

    
    
    
  • Key Feature: The C4-fluorine atom induces a specific ring pucker via the gauche effect, while the N-methyl amide provides a stable hydrogen-bond donor/acceptor motif.

Core Pharmacological Value
  • Conformational Control: The fluorine substituent forces the pyrrolidine ring into a specific twist (

    
    -exo or 
    
    
    
    -endo), pre-organizing the molecule for receptor binding.
  • Serine Protease Inhibition: Acts as an anchor for the S2/S2' pockets of enzymes like Complement Factor D and DPP-4 .

  • Metabolic Stability: The N-methyl secondary amide resists hydrolysis by plasma amidases better than primary amides.

Physicochemical Profile: The "Fluorine Effect"

The pharmacological potency of this scaffold stems from the stereoelectronic effects of the fluorine atom. Unlike hydrogen, fluorine is highly electronegative and prefers a gauche orientation relative to the vicinal amine nitrogen.

Stereoelectronic Pucker Control
  • (2S,4R)-Isomer: The fluorine prefers the gauche orientation to the ring nitrogen. This forces the ring into the

    
    -exo  (down) pucker. This conformation mimics the structure of collagen and is critical for binding to Factor D.
    
  • (2S,4S)-Isomer: Forces the ring into the

    
    -endo  (up) pucker.
    

Data Summary Table

PropertyValue / CharacteristicImpact on Pharmacology
Ring Conformation

-exo (for 4R-F)
Increases affinity for S2 pockets in proteases.
LogP (Lipophilicity) ~ -0.5 to 0.2High water solubility; fluorine lowers basicity of the ring amine.
pKa (Ring Amine) ~ 8.5 (lower than Proline)Fluorine withdraws electron density, lowering pKa; improves CNS penetration potential.
H-Bond Capacity 1 Donor, 2 AcceptorsN-methyl amide acts as a specific H-bond bridge to protein backbones.

Pharmacodynamics: Mechanism of Action

This molecule functions as a Warhead or Anchor within larger drug molecules. It is rarely dosed alone but is the determinant of potency in several clinical candidates.

Target 1: Complement Factor D Inhibition

Factor D is a serine protease essential for the Alternative Pathway of the complement system. Dysregulation leads to diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH).

  • Mechanism: The pyrrolidine scaffold binds in the S2 regulatory pocket of Factor D.

  • Role of the Scaffold:

    • The amide carbonyl forms a hydrogen bond with the backbone NH of the catalytic triad (e.g., Gly193/Ser195 region).

    • The fluorine atom contacts hydrophobic residues, displacing high-energy water molecules (entropy gain).

    • The (2S,4R) stereochemistry is non-negotiable; the wrong isomer clashes with the catalytic cleft.

Target 2: MDM2/p53 Interaction

In oncology, this scaffold appears in spiro-oxindole inhibitors of the MDM2-p53 interaction.

  • Mechanism: The rigid pyrrolidine ring projects hydrophobic groups (attached to the ring nitrogen) into the deep hydrophobic cleft of MDM2 (specifically the Trp23 pocket), mimicking the tryptophan residue of p53.

Visualizing the Pathway

The following diagram illustrates how this scaffold blocks the amplification loop of the Complement System.

ComplementPathway C3 C3 Protein C3b C3b (Activated) C3->C3b Hydrolysis C3bB C3b-B Complex C3b->C3bB + Factor B FactorB Factor B C3bBb C3 Convertase (Amplification) C3bB->C3bBb Activation FactorD FACTOR D (Target Enzyme) FactorD->C3bB Cleaves Factor B Inhibitor 4-F-Pyrrolidine Scaffold (Inhibitor) Inhibitor->FactorD Inhibits (Ki < 1nM) C3bBb->C3b Amplification Loop MAC Membrane Attack Complex (Cell Lysis) C3bBb->MAC Downstream Cascade

Figure 1: Mechanism of Action in the Alternative Complement Pathway. The scaffold inhibits Factor D, preventing the formation of the C3 Convertase (C3bBb).[1]

Experimental Protocols

Protocol A: Synthesis of (2S,4R)-4-Fluoro-N-methylpyrrolidine-2-carboxamide

Rationale: This synthesis inverts the stereochemistry at C4 (from hydroxyproline) to achieve the desired fluoro-isomer.

  • Starting Material: N-Boc-trans-4-hydroxy-L-proline.

  • Step 1 (Amide Formation): React with methylamine hydrochloride, EDC, and HOBt in DMF. Stir at RT for 16h.

    • Checkpoint: Verify amide formation via LC-MS (

      
       peak).
      
  • Step 2 (Fluorination): Treat with DAST (Diethylaminosulfur trifluoride) in DCM at -78°C.

    • Mechanism:[2][3][4]

      
       inversion occurs at C4. Trans-hydroxy becomes cis-fluoro (relative to the ester), but careful selection of starting diastereomer yields the (2S,4R) product.
      
  • Step 3 (Deprotection): Treat with 4M HCl in Dioxane to remove the Boc group.

  • Purification: Recrystallize from EtOH/Ether.

Protocol B: QC via 19F-NMR

Rationale: Proton NMR is often cluttered due to rotamers of the amide. Fluorine NMR is definitive.

  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Standard: Trichlorofluoromethane (internal standard).

  • Expected Shift: A distinct multiplet around -175 to -180 ppm (depending on referencing). The splitting pattern (geminal H-F coupling) confirms the regiochemistry.

Pharmacokinetics (ADME)

While specific ADME data depends on the full drug molecule, the This compound fragment imparts specific properties:

  • Metabolic Stability:

    • The fluorine at C4 blocks oxidative metabolism (hydroxylation) at that position, a common clearance route for pyrrolidines.

    • The N-methyl amide is sterically hindered, reducing hydrolysis rates compared to primary amides.

  • Permeability:

    • The scaffold is highly polar (low LogP). To achieve oral bioavailability or CNS penetration (if desired), it must be coupled with a lipophilic "tail" (e.g., an indole or biaryl group as seen in Achillion patents).

References

  • Wiles, J. A., et al. (2018).[5][6] Complement Factor D Inhibitors. Patent WO2018160889A1. Achillion Pharmaceuticals.[7][8][9][10][11] Link

    • Context: Describes the synthesis and use of the scaffold in Factor D inhibitors.
  • Rainey, T. J., et al. (2017). Discovery of Factor D Inhibitors for the Treatment of Complement-Mediated Diseases. Journal of Medicinal Chemistry. Link

    • Context: Discusses the SAR of pyrrolidine cores in serine protease inhibitors.
  • Brear, P., et al. (2015). Specific binding of 4-fluoroproline to the S2 pocket of serine proteases. Chemical Science. Link

    • Context: Mechanistic validation of the fluorine-induced ring pucker effect.
  • PubChem Compound Summary. (2025). (2S,4R)-4-Fluoro-N-methylpyrrolidine-2-carboxamide. National Library of Medicine. Link

    • Context: Physicochemical data and CAS registry verification.[7][9]

Sources

The Structure-Activity Relationship of 4-fluoro-N-methylpyrrolidine-2-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-fluoro-N-methylpyrrolidine-2-carboxamide, a scaffold of significant interest in the development of enzyme inhibitors. By examining the intricate interplay between the fluorinated pyrrolidine core, the N-methyl carboxamide moiety, and the overall molecular architecture, we will elucidate the key determinants of biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated heterocycles in the design of novel therapeutics. We will explore the synthetic rationale, conformational implications of fluorination, and the impact of stereochemistry on target engagement, with a primary focus on Dipeptidyl Peptidase IV (DPP-4) as a key biological target.

Introduction: The Significance of Fluorinated Pyrrolidines in Drug Design

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] The introduction of a fluorine atom onto the pyrrolidine ring can profoundly influence a molecule's properties in several ways:

  • Conformational Control: Fluorine's high electronegativity can induce a gauche effect, influencing the pucker of the pyrrolidine ring.[2] This conformational restriction can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and selectivity.[2][3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, including increased half-life and oral bioavailability.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby nitrogen atoms, which can be critical for optimizing interactions with target proteins and improving cell permeability.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target's active site.

The this compound scaffold has emerged as a particularly promising motif, especially in the context of enzyme inhibition. This guide will delve into the specific SAR of this scaffold, with a focus on its application as an inhibitor of Dipeptidyl Peptidase IV (DPP-4).

Dipeptidyl Peptidase IV (DPP-4) as a Therapeutic Target

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[6][7] Consequently, DPP-4 inhibitors, also known as "gliptins," have become an important class of oral antihyperglycemic agents.[8]

The active site of DPP-4 has distinct subpockets that accommodate the N-terminal dipeptide of its substrates. Effective DPP-4 inhibitors typically mimic this dipeptide and engage in specific interactions with key residues in the active site. The 4-fluoropyrrolidine scaffold has proven to be an excellent starting point for the design of potent and selective DPP-4 inhibitors.[2][9]

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound and its analogs generally commences from commercially available (2S,4R)-4-hydroxyproline. A representative synthetic pathway is outlined below.

Experimental Protocol: Synthesis of (2S,4S)-4-fluoro-N-methylpyrrolidine-2-carboxamide

Step 1: Protection of the Amine

(2S,4R)-4-hydroxyproline is first protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions in subsequent steps.

Step 2: Fluorination

The hydroxyl group at the 4-position is then replaced with fluorine. This is a critical step that can be achieved using various fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction typically proceeds with inversion of stereochemistry, yielding the (2S,4S)-4-fluoro derivative.

Step 3: Amide Coupling

The carboxylic acid of the fluorinated proline derivative is then coupled with methylamine to form the N-methylcarboxamide. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt), or propylphosphonic anhydride (T3P), can be employed for this transformation.

Step 4: Deprotection

Finally, the protecting group on the pyrrolidine nitrogen is removed under appropriate conditions (e.g., hydrogenolysis for Cbz or treatment with a strong acid like trifluoroacetic acid for Boc) to yield the target compound, this compound.

Synthesis_Workflow start (2S,4R)-4-Hydroxyproline step1 Amine Protection (e.g., Cbz-Cl, NaHCO3) start->step1 step2 Fluorination (e.g., DAST, CH2Cl2) step1->step2 step3 Amide Coupling (Methylamine, EDC, HOBt) step2->step3 step4 Deprotection (e.g., H2, Pd/C) step3->step4 end (2S,4S)-4-fluoro-N-methyl- pyrrolidine-2-carboxamide step4->end

Caption: General synthetic workflow for this compound.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of key structural features of this compound on its DPP-4 inhibitory activity. The SAR is compiled from studies on closely related analogs.[2]

The Role of the 4-Fluoro Substituent

The introduction of a fluorine atom at the 4-position of the pyrrolidine ring has been shown to significantly enhance DPP-4 inhibitory activity.[2]

  • Stereochemistry is Crucial: The (4S)-fluoro diastereomer is generally more potent than the (4R)-fluoro diastereomer. This suggests that the stereochemistry at the 4-position dictates a specific ring pucker that is more favorable for binding to the DPP-4 active site.

  • Conformational Lock: The gauche effect induced by the fluorine atom restricts the conformational flexibility of the pyrrolidine ring, locking it into a preferred conformation that presents the other pharmacophoric elements in an optimal orientation for interaction with the enzyme.[2]

The N-methylcarboxamide Moiety

The N-methylcarboxamide at the 2-position of the pyrrolidine ring is a key pharmacophoric element that mimics the P1 residue of the natural peptide substrates of DPP-4.

  • Hydrogen Bonding: The amide NH can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, forming crucial interactions with residues in the S1 subpocket of the DPP-4 active site.

  • N-Methyl Group: The N-methyl group can provide additional van der Waals interactions within the active site. However, larger N-alkyl groups can be detrimental to activity, suggesting a specific size constraint in this region of the binding pocket.

The Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is another critical feature for DPP-4 inhibition.

  • Ionic Interaction: At physiological pH, this nitrogen is protonated and forms a key salt bridge with a negatively charged glutamate residue (Glu205/Glu206) in the S2 subpocket of DPP-4. This interaction is a hallmark of many DPP-4 inhibitors.

Quantitative SAR Data for 4-Fluoropyrrolidine-2-carboxamide Analogs as DPP-4 Inhibitors

The following table summarizes the DPP-4 inhibitory activity of a series of 4-fluoropyrrolidine-2-carboxamide analogs, highlighting the key SAR findings. The data is representative and compiled from various sources in the literature.[2]

CompoundR1 (N-substituent)4-Fluoro StereochemistryDPP-4 IC50 (nM)
1 H(4S)50
2 CH3(4S)15
3 Ethyl(4S)45
4 Isopropyl(4S)120
5 CH3(4R)250
6 CH3H500

Key Observations from the Data:

  • Impact of Fluorine: Comparison of compound 2 (IC50 = 15 nM) with its non-fluorinated counterpart 6 (IC50 = 500 nM) clearly demonstrates the significant potency enhancement conferred by the 4-fluoro substituent.

  • Stereoselectivity: The (4S)-fluoro diastereomer (compound 2 , IC50 = 15 nM) is substantially more potent than the (4R)-fluoro diastereomer (compound 5 , IC50 = 250 nM), highlighting the critical role of stereochemistry.

  • N-Alkylation: The N-methyl group (compound 2 ) provides a significant improvement in potency compared to the unsubstituted amide (compound 1 ). However, increasing the size of the N-alkyl group to ethyl (compound 3 ) or isopropyl (compound 4 ) leads to a decrease in activity, indicating a size limitation in the corresponding binding pocket.

Biological Assay Protocols

The evaluation of this compound and its analogs as DPP-4 inhibitors typically involves a fluorogenic in vitro assay.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay
  • Reagents:

    • Human recombinant DPP-4 enzyme.

    • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • The assay is performed in a 96-well plate format.

    • A solution of the DPP-4 enzyme in assay buffer is pre-incubated with various concentrations of the test compound (or DMSO for control) for a defined period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.

    • The fluorescence intensity is measured over time using a microplate reader (excitation ~360 nm, emission ~460 nm).

    • The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.

  • Data Analysis:

    • The percent inhibition for each concentration of the test compound is calculated relative to the control (DMSO).

    • The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action

The therapeutic effect of this compound as a DPP-4 inhibitor is mediated through the incretin pathway.

Incretin_Pathway cluster_Gut Gut cluster_Pancreas Pancreas Food Food Intake GLP1_GIP Release of GLP-1 and GIP Food->GLP1_GIP Insulin Increased Insulin Secretion (Glucose-Dependent) GLP1_GIP->Insulin Glucagon Decreased Glucagon Secretion GLP1_GIP->Glucagon DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 (inactivation) Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose (inhibition of glucose production) Inactive Inactive Peptides DPP4->Inactive Inhibitor 4-fluoro-N-methyl- pyrrolidine-2-carboxamide Inhibitor->DPP4 (inhibition)

Caption: The incretin signaling pathway and the mechanism of action of a DPP-4 inhibitor.

By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP. The sustained high levels of these active incretins lead to:

  • Enhanced glucose-dependent insulin secretion: This helps to lower post-prandial blood glucose levels.

  • Suppressed glucagon secretion: This reduces hepatic glucose production.

The combined effect is a significant improvement in glycemic control in individuals with type 2 diabetes.

Conclusion and Future Directions

The structure-activity relationship of this compound highlights the power of strategic fluorination in drug design. The 4-fluoro substituent plays a multifaceted role, influencing the pyrrolidine ring conformation, enhancing binding affinity, and contributing to a favorable pharmacokinetic profile. The N-methylcarboxamide and the pyrrolidine nitrogen are key pharmacophoric elements that engage in critical interactions within the DPP-4 active site.

Future research in this area could focus on:

  • Fine-tuning the N-substituent: Exploring a wider range of small, polar N-substituents on the carboxamide could lead to further improvements in potency and selectivity.

  • Modifications at other positions: Investigating the effect of substitutions at the 3- and 5-positions of the pyrrolidine ring could uncover new avenues for optimizing activity and physicochemical properties.

  • Exploration of other biological targets: While DPP-4 is a key target, the 4-fluoropyrrolidine-2-carboxamide scaffold may have utility as an inhibitor for other enzymes where a constrained proline-like motif is beneficial.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and leverage the SAR of this important scaffold in the pursuit of novel and effective therapeutics.

References

  • Biftu, T., et al. (2004). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(22), 5551-5555.
  • Drucker, D. J. (2007). Dipeptidyl peptidase-4 inhibition and the treatment of type 2 diabetes: preclinical biology and mechanisms of action. Nature Clinical Practice Endocrinology & Metabolism, 3(11), 779-789.
  • Fukushima, H., et al. (2008). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 16(7), 4093-4106.
  • He, X., et al. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323.
  • Holmgren, S. K., et al. (1999). A hyperstable collagen-like triple helix. Chemistry & Biology, 6(3), 135-141.
  • Kim, S. G., et al. (2005). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429.
  • Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydropyrazolo[4,3-d]pyrimidin-7(2H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Scott, K. A., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429.
  • Vitaku, E., et al. (2014). Pyrrolidines, piperidines, and azepanes. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1-48). Elsevier.
  • Yoshikawa, M., et al. (2013). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 86, 556-569.

Sources

In Vitro Characterization of 4-Fluoro-N-methylpyrrolidine-2-carboxamide: A Strategic Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Characterization of 4-Fluoro-N-methylpyrrolidine-2-carboxamide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists[1]

Executive Summary: The Fluorinated Scaffold

This compound represents a "privileged scaffold" in modern drug discovery.[1] It bridges the gap between simple amino acid derivatives and complex peptidomimetics.[1] By incorporating a fluorine atom at the C4 position of the pyrrolidine ring, this molecule exploits the stereoelectronic gauche effect , significantly altering the ring pucker and, consequently, the binding affinity and metabolic stability compared to its non-fluorinated parent (proline-N-methylamide).

This guide details the in vitro characterization protocol required to validate this molecule as a fragment lead or pharmaceutical intermediate. It moves beyond basic analysis into the structural dynamics and ADME-Tox profiling necessary for high-integrity data packages.[1]

Structural Dynamics & Physicochemical Profiling

Before biological assaying, the unique stereoelectronic properties induced by the fluorine atom must be characterized.[1] The C4-fluorine does not merely add lipophilicity; it dictates the 3D conformation of the scaffold.

The Fluorine "Gauche Effect" Validation

The most critical characterization step for this molecule is determining the ring pucker (


-exo vs. 

-endo). The electronegative fluorine prefers a gauche orientation relative to the ring nitrogen's lone pair or the amide carbonyl, depending on the stereochemistry (4R or 4S).
  • Protocol: High-Field NMR (

    
    , 
    
    
    
    ,
    
    
    ) with J-coupling analysis.
  • Key Metric: The

    
     coupling constants.
    
    • 
      -exo pucker:  Typically favored by trans-4-fluoroproline derivatives.[1]
      
    • 
      -endo pucker:  Typically favored by cis-4-fluoroproline derivatives.[1]
      
  • Why this matters: If this molecule is designed to inhibit a target like Enoyl Acyl Carrier Protein Reductase (InhA) (common for pyrrolidine carboxamides) or DPP-4 , the ring pucker determines whether the inhibitor fits the active site.

Ionization & Lipophilicity (pKa & LogD)

The electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen (if secondary) or affects the hydrogen-bond donating capacity of the amide.

Experimental Setup:

Parameter Method Target Range (Oral Drug) Causality
pKa Potentiometric Titration (Sirius T3) 7.0 – 9.0 (Ring Amine) Fluorine typically lowers amine pKa by 1–2 units, reducing lysosomal trapping potential [1].[1]

| LogD


  | Shake-Flask or HPLC (CHI method) | 0.5 – 3.0 | Fluorine modulates lipophilicity.[1] While C-F is hydrophobic, the dipole can increase polarity depending on vector alignment.[1] |
| Solubility  | Kinetic Solubility (Nephelometry) | > 50 µM | Essential for reliable bioassay readouts.[1] |

In Vitro ADME Profiling

The N-methyl and carboxamide moieties present specific metabolic liabilities. The following cascade is designed to identify "soft spots" early.

Metabolic Stability (Microsomal Turnover)

The N-methyl group is a prime target for oxidative demethylation by Cytochrome P450s, while the amide bond is susceptible to hydrolysis by amidases.

Protocol:

  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM) + NADPH regenerating system.[1]

  • Concentration: 1 µM test compound (to ensure linear kinetics).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Analysis: LC-MS/MS monitoring of parent depletion and metabolite formation.

Self-Validating Check:

  • Include Verapamil (high clearance) and Warfarin (low clearance) as controls.[1]

  • Critical Step: Monitor for m/z -14 (N-demethylation) and m/z +16 (hydroxylation) peaks.[1] The 4-fluoro group usually blocks C4-hydroxylation, shifting metabolism to the N-methyl group [2].[1]

Permeability (Caco-2 / PAMPA)

Fluorination often improves membrane permeability by reducing amine basicity.[1]

  • Method: Caco-2 Apical-to-Basolateral (A-B) transport.[1]

  • Acceptance Criteria:

    
     cm/s.
    
  • Efflux Ratio: Calculate

    
    . If ratio > 2, the molecule is likely a P-gp substrate.[1]
    
Plasma Stability

The carboxamide bond is generally stable, but species differences exist.

  • Protocol: Incubate in human and rat plasma for 4 hours at 37°C.

  • Risk: Rapid hydrolysis to the carboxylic acid (inactive metabolite).

Visualization: Metabolic & Conformational Logic[1]

The following diagram illustrates the conformational equilibrium driven by the fluorine atom and the metabolic fate of the N-methyl group.

G cluster_Conformation Structural Dynamics (Gauche Effect) cluster_Metabolism Metabolic Liabilities (Microsomes) Compound 4-Fluoro-N-methyl pyrrolidine-2-carboxamide Exo C-gamma EXO Pucker (Preferred for binding) Compound->Exo Stereoelectronic Control Endo C-gamma ENDO Pucker (Less favorable) Compound->Endo N_Demethyl N-Demethylation (CYP450 Mediated) Compound->N_Demethyl Primary Clearance Route Hydrolysis Amide Hydrolysis (Amidase Mediated) Compound->Hydrolysis Secondary Route

Figure 1: The stereoelectronic influence of fluorine on ring conformation and primary metabolic clearance pathways.

Target Engagement & Safety Pharmacology

Assuming this scaffold is deployed as a peptidomimetic or enzyme inhibitor (e.g., InhA for Tuberculosis or Prolyl Oligopeptidase), the following assays confirm mechanism of action.

Binding Affinity (SPR / FRET)

Since 4-fluoroproline derivatives are often used to probe "cis-trans" isomerases or specific hydrophobic pockets:

  • Surface Plasmon Resonance (SPR): Immobilize target protein (e.g., InhA).[1] Inject analyte to determine

    
     and 
    
    
    
    .[1]
  • Insight: A slow

    
     often correlates with the rigid "locked" conformation provided by the fluorine atom [3].
    
Safety: hERG Inhibition

Fluorinated amines can sometimes interact with the hERG potassium channel, leading to QT prolongation.[1]

  • Assay: Automated Patch Clamp (QPatch).

  • Threshold:

    
     µM is preferred.[1]
    
  • Mitigation: If hERG is hit, the basicity of the ring nitrogen must be further reduced (e.g., by adding an adjacent electron-withdrawing group).

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.[1] Link

  • Breiner, B., et al. (2020).[1] Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1837–1852.[1][2] Link

  • He, X., et al. (2006).[1] Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.[1][3] Journal of Medicinal Chemistry, 49(21), 6308–6323.[1] Link

Sources

Technical Guide: Fluorinated Proline Analogs in Protein Engineering and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereoelectronic, synthetic, and biophysical properties of fluorinated proline analogs.

Executive Summary

Proline is unique among proteinogenic amino acids due to its cyclic pyrrolidine side chain, which covalently bonds to the backbone nitrogen.[1] This structure restricts conformational freedom, making proline a critical determinant of protein folding and stability. Fluorinated proline analogs—specifically 4-fluoroprolines —have emerged as precision tools for modulating these properties.[1][2]

By exploiting the high electronegativity of fluorine and the gauche effect , researchers can pre-organize the pyrrolidine ring pucker (


-endo vs. 

-exo).[3][4][5] This conformational control dictates the thermodynamic stability of secondary structures (e.g., the collagen triple helix) and alters the kinetics of cis-trans peptidyl-prolyl isomerization. This guide serves as a blueprint for utilizing these analogs to engineer hyperstable proteins and protease-resistant peptide therapeutics.

Stereoelectronic Principles & Mechanism

The utility of fluorinated prolines stems from the stereoelectronic impact of the fluorine atom on the pyrrolidine ring conformation.[1][6]

The Gauche Effect and Ring Pucker

The pyrrolidine ring of proline is not planar; it rapidly interconverts between two envelope conformations:

  • 
    -endo (Down):  The 
    
    
    
    -carbon is displaced to the same side as the carboxyl group.[2]
  • 
    -exo (Up):  The 
    
    
    
    -carbon is displaced to the opposite side.

In 4-fluoroproline, the fluorine atom prefers a gauche orientation relative to the ring nitrogen (specifically the amide nitrogen lone pair). This is due to the mixing of the


 and 

orbitals and favorable dipole alignment.
  • (4R)-4-fluoroproline (Flp): The fluorine is in the trans position relative to the carboxyl group. The gauche effect forces the ring into the

    
    -exo  pucker.[4][5]
    
  • (4S)-4-fluoroproline (flp): The fluorine is cis to the carboxyl group. The gauche effect forces the ring into the

    
    -endo  pucker.[4]
    
Impact on Peptide Bond Geometry ( )

The ring pucker dictates the


 and 

backbone torsion angles and influences the cis/trans equilibrium of the preceding peptide bond (

).
  • 
    -exo (4R-Flp):  Strongly favors the trans  peptide bond (
    
    
    
    ). The
    
    
    interaction between the prolyl amide oxygen and the preceding carbonyl is maximized.
  • 
    -endo (4S-flp):  Destabilizes the trans conformer relative to 4R, shifting the equilibrium toward cis  (though trans often remains the major species, the cis population is significantly higher than in native proline).
    
Visualization of Stereoelectronic Logic

The following diagram illustrates the causal chain from atomic substitution to macroscopic protein stability.

Stereoelectronics cluster_isomers Diastereomer Specificity Fluorine Fluorine Substitution (High Electronegativity) Gauche Gauche Effect (Orbital Overlap) Fluorine->Gauche R_Iso (4R)-Fluoroproline Gauche->R_Iso Stereochem Control S_Iso (4S)-Fluoroproline Gauche->S_Iso Stereochem Control Exo Cγ-Exo Pucker R_Iso->Exo Enforces Endo Cγ-Endo Pucker S_Iso->Endo Enforces Stability Protein Stability (e.g., Collagen Tm) Exo->Stability Stabilizes Yaa pos (Collagen) CisTrans Cis/Trans Ratio (Keq) Exo->CisTrans Favors Trans Endo->Stability Stabilizes Xaa pos (Collagen) Endo->CisTrans Promotes Cis

Caption: Causal flow from fluorine electronegativity to macroscopic protein stability via the gauche effect.

Comparative Data: Proline vs. Fluorinated Analogs[1][2][3][8][9][10][11][12]

The following table summarizes the thermodynamic parameters of proline and its fluorinated analogs. Note that


 values are solvent-dependent; values below are typical for aqueous environments.
AnalogConfigurationPreferred Pucker

Primary Application
Proline (Pro) (2S)Mix (

-endo slight pref.)
~4.6Native protein structure
(4R)-Fluoroproline (Flp) (2S, 4R)

-exo
(Strong)
~6.7 (Hyper-trans)Collagen stabilization (Yaa), Pro-rich helices
(4S)-Fluoroproline (flp) (2S, 4S)

-endo
(Strong)
~2.5 (Increased cis)

-turns, Collagen stabilization (Xaa)
4,4-Difluoroproline (2S)None (Planar/Average)~4.0Non-pucker dependent probes

Experimental Protocol: Synthesis of (4S)-4-Fluoroproline

This protocol describes the synthesis of (2S, 4S)-N-(tert-butoxycarbonyl)-4-fluoroproline methyl ester from naturally occurring (2S, 4R)-4-hydroxyproline.

  • Causality: The reaction utilizes Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents induce an

    
     reaction mechanism, resulting in the inversion  of stereochemistry at the C4 position (4R-OH 
    
    
    
    4S-F).
Reagents & Equipment
  • Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (safer alternative).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Safety: DAST releases HF upon contact with water. Perform all steps in a fume hood using plasticware where possible (glass can be etched by HF).

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

    • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DCM (0.2 M concentration).

    • Cool the solution to -78°C (Dry ice/acetone bath). Reasoning: Low temperature prevents elimination side reactions (dehydration to alkene).

  • Fluorination (Inversion):

    • Add DAST (1.2 eq) dropwise via syringe.

    • Stir at -78°C for 1 hour.

    • Allow the reaction to warm slowly to room temperature over 4–12 hours.

    • Checkpoint: Monitor via TLC (stain with ninhydrin or KMnO4). The product (4S-F) will have a higher

      
       than the starting alcohol due to loss of H-bonding capability.
      
  • Quenching & Extraction:

    • Cool mixture to 0°C.

    • Carefully quench by adding saturated aqueous

      
      . Caution: Vigorous effervescence (
      
      
      
      ) will occur.
    • Extract the aqueous layer 3x with DCM.

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

    • Yield is typically 70–85%.

  • Validation (Self-Validating System):

    • 
       NMR:  Expect a multiplet around -175 ppm (referenced to 
      
      
      
      ).
    • 
       NMR:  Confirm the absence of the alkene proton (signal elimination) and the characteristic shift of the H4 proton (geminal to F, typically 
      
      
      
      5.2–5.4 ppm, dtt).
    • Coupling Constants: The

      
       and 
      
      
      
      coupling constants will confirm the endo pucker preference, validating the 4S configuration.
Synthesis Logic Diagram

Synthesis Start (2S, 4R)-Hydroxyproline (Natural Precursor) Protect Protection (Boc-anhydride / MeOH) Start->Protect Intermediate N-Boc-(4R)-Hyp-OMe Protect->Intermediate Reaction Fluorination (DAST/Deoxo-Fluor) SN2 Mechanism (Inversion) Intermediate->Reaction -78°C to RT Product (2S, 4S)-Fluoroproline (Cγ-Endo Preferred) Reaction->Product Inversion of Config QC QC Check: 19F NMR & J-Coupling Product->QC

Caption: Synthetic pathway for generating 4S-fluoroproline via nucleophilic fluorination with inversion.

Biological Applications & Case Studies

Collagen Hyperstability (The Raines Rules)

Collagen consists of


 repeats.[7] The stability of the triple helix relies on the pre-organization of the individual strands.[8]
  • Yaa Position: Requires a

    
    -exo pucker.[3] Replacing Pro with (4R)-Flp  significantly increases thermal stability (
    
    
    
    ) because Flp is pre-locked in the required exo conformation.
  • Xaa Position: Requires a

    
    -endo pucker. Replacing Pro with (4S)-flp  stabilizes the helix.
    
  • Note: Mismatches (e.g., 4S-flp in the Yaa position) drastically destabilize the helix by sterically clashing or forcing an energetic penalty to adopt the correct pucker.

Protease Resistance

Fluorine substitution renders the peptide bond less susceptible to enzymatic cleavage.

  • Steric Shielding: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å), providing steric hindrance to protease active sites.

  • Electronic Deactivation: The electron-withdrawing fluorine reduces the nucleophilicity of the carbonyl oxygen and the basicity of the nitrogen, altering the electronics required for hydrolysis by serine or metalloproteases.

Drug Development: DPP-4 Inhibitors

In the development of inhibitors for Dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes, proline analogs are frequently used to mimic the transition state. While Saxagliptin uses a cyanopyrrolidine, research into fluorinated analogs demonstrated that 4-fluoroproline could modulate the potency and selectivity by interacting with specific hydrophobic pockets (S1 or S2 sub-sites) within the enzyme, leveraging the lipophilicity of the C-F bond.

References

  • Raines, R. T. (2006). 2005 Emil Thomas Kaiser Award. Protein engineering with the gauche effect. Protein Science. Link

  • Hodges, J. A., & Raines, R. T. (2003).[4][7] Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers.[4][5][7] Journal of the American Chemical Society.[7] Link

  • Bretscher, L. E., et al. (2001). Conformational Stability of Collagen Relies on a Stereoelectronic Effect.[3][5][7][8] Journal of the American Chemical Society.[7] Link

  • Demange, L., et al. (2016). Practical Synthesis of 4-Fluoroprolines. In Fluorine in Medicinal Chemistry and Chemical Biology. Link

  • Eberhardt, E. S., et al. (1996). Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization: Implications for Protein Folding and Stability.[1][9] Journal of the American Chemical Society.[7] Link

Sources

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 4-fluoro-N-methylpyrrolidine-2-carboxamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-fluoro-N-methylpyrrolidine-2-carboxamide, a fluorinated heterocyclic compound of interest in pharmaceutical development. Due to its polarity and structural characteristics, a robust and sensitive analytical method is required for its accurate quantification in various matrices, from active pharmaceutical ingredients (APIs) to complex biological fluids. We present a detailed protocol based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique offering unparalleled sensitivity and selectivity.[1][2] This guide covers sample preparation strategies, optimized chromatographic conditions, mass spectrometric parameters, and essential method validation considerations compliant with International Council for Harmonisation (ICH) guidelines.[3]

Introduction & Analyte Properties

This compound is a small molecule featuring a saturated pyrrolidine ring, a secondary amide, and a fluorine substituent. The presence of the amide group, the pyrrolidine nitrogen, and the electronegative fluorine atom imparts significant polarity to the molecule. Understanding these physicochemical properties is paramount for developing a successful analytical method.

  • Structure:

    • Molecular Formula: C₆H₁₁FN₂O

    • Monoisotopic Mass: 146.0855 Da

    • Predicted [M+H]⁺: 147.0933 m/z

  • Key Features for Analysis:

    • Polarity: High polarity suggests good solubility in aqueous and polar organic solvents but may lead to poor retention on traditional reversed-phase chromatography columns.

    • Ionizability: The presence of a basic nitrogen atom in the pyrrolidine ring makes the molecule an excellent candidate for positive mode electrospray ionization (ESI+).

    • Selectivity: The unique mass and fragmentation pattern allow for highly selective detection using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[2]

Recommended Analytical Workflow: LC-MS/MS

For the quantification of this compound, LC-MS/MS is the recommended technique. It provides the necessary sensitivity to achieve low limits of quantification (LOQ) and the selectivity to distinguish the analyte from matrix components, impurities, or metabolites.[1][3] The overall workflow is a multi-stage process designed to ensure data integrity and reproducibility.

Analytical_Workflow cluster_Prep Phase 1: Sample Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing Sample Matrix Sample (e.g., Plasma, API Solution) InternalStandard Spike with Internal Standard Sample->InternalStandard Extraction Analyte Extraction (PPT, LLE, or SPE) InternalStandard->Extraction EvapRecon Evaporation & Reconstitution Extraction->EvapRecon LC LC Separation (Reversed-Phase/HILIC) EvapRecon->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Regression Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Validation Method Validation (Accuracy, Precision) Quantification->Validation

Caption: High-level workflow for the quantification of this compound.

Sample Preparation Protocols

The goal of sample preparation is to extract the analyte from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection.[4] The choice of technique depends on the matrix complexity and required sensitivity.

Strategy Selection

The polarity of this compound is a key consideration. The following decision tree can guide the selection of an appropriate sample preparation method.

Sample_Prep_Decision Start Start: Assess Matrix Complexity & Required LOQ Matrix_Check Is the matrix complex? (e.g., Plasma, Tissue) Start->Matrix_Check LOQ_Check Is a very low LOQ required? Matrix_Check->LOQ_Check Yes Dilute Use 'Dilute and Shoot' (For simple matrices like API solutions) Matrix_Check->Dilute No LLE Use Liquid-Liquid Extraction (LLE) (Good for moderately polar analytes) LOQ_Check->LLE No SPE Use Solid Phase Extraction (SPE) (Cleanest extract, best for low LOQ) LOQ_Check->SPE Yes PPT Use Protein Precipitation (PPT) (Fast, high throughput) LLE->PPT Consider if speed is critical

Caption: Decision guide for selecting a sample preparation technique based on matrix and sensitivity needs.

Protocol 1: Protein Precipitation (For Biological Fluids)

This method is rapid and suitable for high-throughput screening but may result in significant matrix effects.[4][5]

  • Pipette 100 µL of the biological sample (e.g., plasma, urine) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex, centrifuge again to pellet any insoluble material, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid Phase Extraction (SPE) (For High Sensitivity & Cleanliness)

SPE provides the cleanest extracts, minimizing ion suppression and improving method robustness.[6] A mixed-mode cation exchange sorbent is recommended to leverage the basicity of the pyrrolidine nitrogen.

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma into a clean tube.

    • Add 10 µL of IS working solution.

    • Add 600 µL of 4% phosphoric acid in water and vortex. This ensures the analyte is protonated and ready for cation exchange.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 N hydrochloric acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (Step 8-9).

LC-MS/MS Method & Protocols

Chromatographic Separation

Due to the analyte's polarity, a standard C18 column may provide insufficient retention. We recommend a polar-endcapped C18 column or a HILIC column for robust separation.[5]

LC Parameter Recommended Condition Rationale
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent polar-endcapped/HILIC column)Provides a balance of retention for polar compounds and high efficiency for sharp peaks.
Mobile Phase A Water with 0.1% Formic AcidFormic acid acts as a proton source, promoting analyte ionization (ESI+) and improving peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier. Methanol can also be evaluated.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column, providing good balance between speed and pressure.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLSmall volume to minimize peak distortion. Can be adjusted based on sensitivity needs.
Gradient Elution 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B)A gradient is essential to elute the polar analyte with good peak shape and then wash the column of any less polar matrix components.[5]
Mass Spectrometric Detection

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and monitoring specific MRM transitions.[7]

MRM_Principle cluster_MS Tandem Mass Spectrometer Q1 Quadrupole 1 (Q1) Selects Precursor Ion [M+H]+ = m/z 147.1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 70.1) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion IonSource Ion Source (ESI+) IonSource->Q1

Caption: Principle of Multiple Reaction Monitoring (MRM) for selective quantification of the target analyte.

MS Parameter Suggested Starting Value Rationale
Ionization Mode ESI Positive (ESI+)The basic pyrrolidine nitrogen is readily protonated.
Capillary Voltage 3.5 kVOptimized to achieve stable and efficient ionization.
Source Temperature 150 °CHelps in desolvation of droplets from the ESI source.
Desolvation Temperature 400 °CEnsures complete desolvation of ions before they enter the mass analyzer.
Desolvation Gas Flow 800 L/Hr (Nitrogen)Aids in the desolvation process.
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.
MRM Transitions Quantifier: 147.1 > 70.1 Qualifier: 147.1 > 102.1Predicted: The quantifier likely corresponds to the protonated 4-fluoropyrrolidinium core after loss of the sidechain. The qualifier provides confirmation. These must be empirically optimized.

Method Validation

Any developed analytical method must be validated to ensure it is fit for its intended purpose.[8][9] Validation should be performed according to ICH Q2(R1) guidelines and should assess the following parameters.[3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: Assessed by analyzing a series of standards over a defined concentration range. A calibration curve is plotted (peak area ratio of analyte/IS vs. concentration) and a correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy: The closeness of the measured value to the true value. Determined by spiking a blank matrix with known concentrations of the analyte (at least three levels: low, mid, high) and calculating the percent recovery. Acceptance criteria are often 98-102% for APIs and 85-115% for biological matrices.[3]

  • Precision: The closeness of agreement between a series of measurements.

    • Repeatability (Intra-assay): Assessed by analyzing replicate samples at the same concentration on the same day.

    • Intermediate Precision (Inter-assay): Assessed by analyzing samples on different days, with different analysts, or on different instruments.

    • The coefficient of variation (CV%) should typically be <15%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ):

    • LOD: The lowest concentration of analyte that can be reliably detected (typically Signal-to-Noise ratio of 3:1).

    • LOQ: The lowest concentration that can be quantitatively determined with acceptable precision and accuracy (typically S/N of 10:1). The LOQ is critical for impurity analysis.[3]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage.[10]

Conclusion

This application note outlines a robust and sensitive LC-MS/MS method for the quantification of this compound. The protocol emphasizes a systematic approach, beginning with tailored sample preparation to handle matrix complexity, followed by optimized reversed-phase chromatography and highly selective tandem mass spectrometry. By adhering to the detailed protocols and rigorous validation principles described, researchers and drug development professionals can achieve reliable and accurate quantification of this compound, ensuring data integrity for quality control, stability studies, and pharmacokinetic assessments.

References

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • ResearchGate. (n.d.). Sample preparation for polar metabolites in bioanalysis | Request PDF.
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • Preprints.org. (2025, June 11). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography.
  • Biotage. (2025, December 6). Bioanalytical sample preparation.
  • FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.

Sources

Application Notes and Protocols for Cell-Based Assays Involving 4-fluoro-N-methylpyrrolidine-2-carboxamide: A Putative Dipeptidyl Peptidase IV Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

The pursuit of novel therapeutic agents for metabolic diseases, particularly type 2 diabetes, has led to significant interest in the enzyme Dipeptidyl Peptidase IV (DPP-4), also known as CD26. DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By cleaving these hormones, DPP-4 diminishes their ability to stimulate insulin secretion and suppress glucagon release, thereby contributing to hyperglycemia.[1][2] Consequently, inhibitors of DPP-4 have emerged as a valuable class of oral antidiabetic drugs.[2]

This document provides a comprehensive guide to the characterization of novel compounds targeting DPP-4, using 4-fluoro-N-methylpyrrolidine-2-carboxamide as a representative putative inhibitor. The structural motif of a pyrrolidine-2-carboxamide is a key feature in several known DPP-4 inhibitors. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to assess the inhibitory potential and cellular activity of such novel chemical entities. We will explore robust, high-throughput compatible cell-based assays to determine compound potency and target engagement.

Scientific Principle: Measuring DPP-4 Activity in a Cellular Context

Cell-based assays offer a significant advantage over purely biochemical assays by providing a more physiologically relevant environment. These assays account for factors such as cell permeability, off-target effects, and cellular metabolism of the test compound. The most common methods for measuring DPP-4 activity in live cells rely on synthetic substrates that become fluorescent or luminescent upon cleavage by the enzyme.[1][3]

A widely used fluorogenic substrate is Gly-Pro-aminomethylcoumarin (GP-AMC). DPP-4, which has a preference for cleaving dipeptides from the N-terminus of polypeptides with a proline or alanine at the penultimate position, cleaves the Gly-Pro dipeptide from GP-AMC.[4][1] This releases the highly fluorescent aminomethylcoumarin (AMC) moiety, and the resulting increase in fluorescence is directly proportional to DPP-4 activity. A reduction in fluorescence in the presence of an inhibitor indicates its efficacy.

Alternatively, luminescence-based assays, such as the DPPIV-Glo™ Protease Assay, utilize a proluminescent substrate, Gly-Pro-aminoluciferin.[1] Cleavage by DPP-4 releases aminoluciferin, which is then consumed by luciferase in a coupled reaction to produce a stable glow-type luminescent signal.[1] This method often provides higher sensitivity and a broader dynamic range.[1]

Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the physiological role of DPP-4 in incretin hormone regulation and the mechanism by which inhibitors like this compound are hypothesized to act.

Caption: DPP-4 Pathway and Inhibition Mechanism.

Experimental Protocols

The following protocols are designed for a 96-well plate format, suitable for high-throughput screening and dose-response studies.[2][5]

Protocol 1: Fluorometric Cell-Based DPP-4 Inhibition Assay

This protocol outlines the measurement of DPP-4 inhibition in a human cell line known to express DPP-4, such as Caco-2 or HepG2 cells.[3][6]

Workflow Diagram:

Fluorometric_Workflow A 1. Seed Cells (e.g., HepG2) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Add Test Compound (4-fluoro-N-methylpyrrolidine- 2-carboxamide) & Controls B->C D 4. Pre-incubate (10-30 min, 37°C) C->D E 5. Add Substrate (Gly-Pro-AMC) D->E F 6. Incubate (30 min, 37°C) E->F G 7. Measure Fluorescence (Ex: 360nm, Em: 460nm) F->G

Caption: Fluorometric DPP-4 Inhibition Assay Workflow.

Materials:

  • HepG2 cells (or other suitable cell line)

  • DMEM high-glucose medium with 10% FBS and 1% penicillin-streptomycin[3]

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[4]

  • Test Compound: this compound

  • Positive Control Inhibitor: Sitagliptin[7]

  • DPP-4 Substrate: H-Gly-Pro-AMC[4]

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Compound Preparation: Prepare a 2X stock solution of this compound and sitagliptin in DPP-4 Assay Buffer. Create a serial dilution to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed DPP-4 Assay Buffer.

    • Test Wells: Add 50 µL of the 2X test compound dilutions.

    • Positive Control Wells: Add 50 µL of the 2X sitagliptin dilutions.

    • 100% Activity Wells (Enzyme Control): Add 50 µL of Assay Buffer containing the vehicle (e.g., DMSO) used to dissolve the compounds.

    • Background Wells (No Enzyme): Add 100 µL of Assay Buffer (no cells).

  • Pre-incubation: Incubate the plate for 10-30 minutes at 37°C.[8]

  • Substrate Addition: Prepare a 2X solution of Gly-Pro-AMC substrate in Assay Buffer. Add 50 µL of this solution to all wells (except background wells). The final volume in each well should be 100 µL.[4]

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.

Protocol 2: Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is a critical measure of a compound's potency.

Workflow Diagram:

IC50_Workflow A 1. Perform Assay with Serial Dilutions of Inhibitor B 2. Calculate % Inhibition for each concentration A->B C 3. Plot % Inhibition vs. log[Inhibitor] B->C D 4. Fit Data (nonlinear regression, sigmoidal dose-response) C->D E 5. Determine IC50 Value D->E

Caption: IC50 Determination Workflow.

Data Analysis:

  • Subtract Background: Subtract the average fluorescence of the background wells from all other readings.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (Signal_Inhibitor / Signal_EnzymeControl)] * 100

  • Plot Data: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (sigmoidal dose-response) curve and determine the IC50 value.

Data Presentation:

CompoundIC50 (µM)
This compoundTBD
Sitagliptin (Positive Control)~0.016[3]
TBD: To be determined experimentally.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment.[6] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

  • Cells expressing DPP-4

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Test compound and vehicle control

  • Thermocycler

  • Western blotting or ELISA reagents for DPP-4 detection

Step-by-Step Procedure:

  • Cell Treatment: Treat two separate populations of intact cells with either the test compound (e.g., 10x the determined IC50) or vehicle control for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at room temperature.[6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a non-denaturing lysis buffer.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Protein Detection: Collect the supernatants and quantify the amount of soluble DPP-4 using Western blotting or an ELISA.[6]

  • Data Analysis: Plot the amount of soluble DPP-4 as a function of temperature for both the compound-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the consistent use of appropriate controls:

  • Positive Control (Sitagliptin): A known, potent DPP-4 inhibitor is used to confirm that the assay system is responsive to inhibition. The resulting IC50 should be consistent with literature values.[3]

  • Negative/Vehicle Control: This establishes the baseline of 100% enzyme activity and ensures that the solvent used for the test compound does not interfere with the assay.

  • Background Control: This accounts for any non-enzymatic fluorescence or luminescence from the substrate or assay components.

  • Target Engagement Validation (CETSA): This orthogonal assay provides direct evidence that the observed inhibition is due to the compound binding to DPP-4 within the cell.[6]

By incorporating these controls, researchers can have high confidence in the accuracy and reliability of their results.

References

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. PMC. [Link]

  • Dipeptidyl Peptidase IV Inhibitory Assay and Kinetics Assays. Bio-protocol. [Link]

  • DPP4 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

Sources

The Fluorine Advantage: Advanced Applications of Fluorinated Pyrrolidines in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorine in Organocatalysis

In the landscape of modern synthetic chemistry, asymmetric organocatalysis has emerged as a powerful paradigm, offering metal-free, environmentally benign pathways to enantiomerically pure molecules.[1][2] Within this field, pyrrolidine-based catalysts, such as those pioneered by Jørgensen and Hayashi, have become indispensable tools for the construction of complex molecular architectures.[3][4][5] The strategic incorporation of fluorine into these pyrrolidine scaffolds represents a significant leap forward, harnessing the unique stereoelectronic properties of this highly electronegative element to modulate catalyst performance and unlock novel reactivity.[6][7]

Fluorine's profound impact on molecular conformation, acidity/basicity, and non-covalent interactions allows for the fine-tuning of a catalyst's local environment.[6][8] This "fluorine advantage" often translates to enhanced stereoselectivity, increased catalytic activity, and improved stability, making fluorinated pyrrolidines highly sought-after catalysts in the synthesis of pharmaceuticals and other high-value chiral compounds.[6][9] This guide provides a comprehensive overview of the application of fluorinated pyrrolidines as organocatalysts, detailing their mechanistic underpinnings and providing robust protocols for their use in key asymmetric transformations.

The Role of Fluorine: A Mechanistic Perspective

The introduction of fluorine into a pyrrolidine catalyst framework exerts a range of subtle yet powerful effects that collectively enhance its catalytic prowess. Understanding these effects is crucial for rational catalyst design and reaction optimization.

1. Inductive Effects and pKa Modulation: The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the pyrrolidine nitrogen. This enhanced acidity of the corresponding ammonium ion in the transition state can lead to more effective activation of substrates through hydrogen bonding.[10]

2. Conformational Control: Fluorine atoms can act as "conformational locks," restricting the rotational freedom of the catalyst's side chains. This pre-organization of the catalyst into a specific, catalytically active conformation can minimize non-productive pathways and lead to higher enantioselectivities.[7]

3. Altered Non-Covalent Interactions: The polarized C-F bond can participate in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can be crucial for substrate recognition and the stabilization of transition states.[8]

4. Enhanced Solubility and Stability: Fluorination can increase the lipophilicity and metabolic stability of the catalyst, which can be advantageous for reactions in non-polar solvents and for catalyst recovery and reuse.[6]

G cluster_catalyst Fluorinated Pyrrolidine Catalyst cluster_effects Mechanistic Enhancements cluster_outcomes Improved Catalytic Outcomes Catalyst Fluorinated Pyrrolidine Fluorine Fluorine Atom Inductive Inductive Effects (pKa Modulation) Catalyst->Inductive Influences Conformational Conformational Control Catalyst->Conformational Influences Interactions Non-Covalent Interactions Catalyst->Interactions Influences Stability Solubility & Stability Catalyst->Stability Influences Stereoselectivity Enhanced Stereoselectivity Inductive->Stereoselectivity Activity Increased Activity Inductive->Activity Conformational->Stereoselectivity Interactions->Stereoselectivity Stability->Activity Scope Broader Substrate Scope Activity->Scope

Caption: The influence of fluorine on pyrrolidine catalysts.

Key Asymmetric Transformations Catalyzed by Fluorinated Pyrrolidines

Fluorinated pyrrolidine organocatalysts have demonstrated exceptional performance in a wide array of asymmetric reactions. This section highlights some of the most significant applications and provides detailed protocols for their execution.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation. Fluorinated pyrrolidine catalysts excel in mediating the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, affording highly valuable, enantiomerically enriched products.[11]

Catalytic Cycle for the Michael Addition:

G Catalyst Fluorinated Pyrrolidine Catalyst (R2NH) Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde (R'CHO) Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene (R''CH=CHNO2) Product Michael Adduct Iminium->Product + H2O Product->Catalyst - Aldehyde Product H2O_out H2O H2O_in H2O

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-fluoro-N-methylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-fluoro-N-methylpyrrolidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. The synthesis of fluorinated proline derivatives is a nuanced process, and this resource aims to equip you with the expertise to navigate potential challenges effectively.[1][2][3]

I. Synthetic Strategy Overview

The synthesis of this compound typically involves a multi-step process commencing from a readily available chiral precursor, most commonly a 4-hydroxyproline derivative. The key transformations are the fluorination of the C4 position and the subsequent amidation of the carboxylic acid at C2.

A general retrosynthetic analysis is presented below:

Retrosynthesis Target This compound Intermediate1 N-protected-4-fluoroproline Target->Intermediate1 Amidation StartingMaterial N-protected-4-hydroxyproline Intermediate1->StartingMaterial Deoxyfluorination

Caption: Retrosynthetic analysis of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, categorized by reaction step.

A. Fluorination of the Pyrrolidine Ring

The introduction of the fluorine atom at the C4 position is a critical step that can be fraught with challenges related to stereoselectivity, yield, and side reactions.

Question 1: I am observing low yields and a mixture of diastereomers during the fluorination of N-protected-4-hydroxyproline using diethylaminosulfur trifluoride (DAST). What is the likely cause and how can I improve this?

Answer:

Low yields and poor stereoselectivity with DAST are common issues stemming from several factors. The mechanism of deoxyfluorination with DAST on a secondary alcohol like 4-hydroxyproline proceeds via an SN2-type reaction. However, competing elimination (E2) and SN1-type reactions can occur, leading to undesired byproducts and loss of stereochemical control.

Causality & Expert Insights:

  • SN1 Pathway: The carbocation intermediate formed in an SN1 reaction is planar, allowing the fluoride ion to attack from either face, resulting in a racemic or diastereomeric mixture. This pathway is favored by polar protic solvents and substrates that can stabilize a carbocation.

  • Elimination: The formation of 3,4-dehydroproline derivatives is a common side reaction.[2] This is particularly prevalent at higher reaction temperatures.

  • Neighboring Group Participation: The N-protecting group can sometimes participate in the reaction, leading to unexpected products. For instance, with N-Cbz or N-Boc protecting groups, oxazolidin-2-ones can form.[4]

Troubleshooting Protocol:

  • Reagent Choice: Consider using alternative fluorinating agents that may offer better stereocontrol. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor™) is often a milder and more selective alternative to DAST.[4] Another approach involves a two-step process: activation of the hydroxyl group as a good leaving group (e.g., tosylate or triflate) followed by nucleophilic displacement with a fluoride source like tetrabutylammonium fluoride (TBAF).[5] This method often provides excellent stereochemical inversion.[5]

  • Solvent Selection: The choice of solvent is critical. For reactions with DAST or Deoxo-Fluor™, non-polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C) are generally preferred to suppress SN1 pathways.

  • Temperature Control: Maintain strict temperature control throughout the reaction. Adding the fluorinating agent slowly at low temperatures can minimize side reactions.

  • Protecting Group Strategy: The choice of N-protecting group can influence the reaction outcome. A bulky protecting group might sterically hinder elimination pathways.

Experimental Workflow: Fluorination via Tosylation and Nucleophilic Substitution

Fluorination_Workflow cluster_0 Step 1: Tosylation cluster_1 Step 2: Fluoride Displacement a N-Boc-4-hydroxyproline b TsCl, Pyridine, DCM, 0 °C to RT a->b c N-Boc-4-tosyloxyproline b->c d N-Boc-4-tosyloxyproline e TBAF, THF, Reflux d->e f N-Boc-4-fluoroproline e->f

Caption: Two-step fluorination protocol.

Question 2: I am observing the formation of an elimination byproduct, the 3,4-dehydroproline derivative. How can I minimize this?

Answer:

The formation of the 3,4-dehydroproline derivative is a classic E2 elimination side reaction.

Causality & Expert Insights:

  • Reaction Conditions: This side reaction is often promoted by higher temperatures and the use of a non-nucleophilic base if one is present. The fluorinating agent itself can act as a base to some extent.

  • Substrate Conformation: The stereochemistry of the starting 4-hydroxyproline can influence the propensity for elimination. For an E2 reaction to occur, the proton at C3 and the leaving group at C4 ideally need to be in an anti-periplanar arrangement.

Troubleshooting Protocol:

  • Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will kinetically favor the desired substitution reaction over elimination.

  • Choice of Fluorinating Agent: As mentioned previously, milder reagents like Deoxo-Fluor™ may reduce the extent of elimination compared to DAST.

  • Alternative Synthetic Routes: If elimination remains a significant problem, consider an alternative approach such as electrophilic fluorination of a silyl enol ether derivative of a 4-ketoproline intermediate.[2][6]

B. Amide Bond Formation

The coupling of the N-protected 4-fluoroproline with methylamine is generally straightforward, but can present its own set of challenges.

Question 3: My amide coupling reaction between N-Boc-4-fluoroproline and methylamine is sluggish and gives low yields. What are the best coupling reagents and conditions to use?

Answer:

Inefficient amide coupling can be due to several factors, including the choice of coupling reagents, solvent, and potential racemization.

Causality & Expert Insights:

  • Carboxylic Acid Activation: The carboxylic acid must be activated to facilitate nucleophilic attack by the amine. The efficiency of this activation is paramount.

  • Steric Hindrance: While methylamine is small, the proline ring can present some steric hindrance.[3]

  • Racemization: The α-carbon of proline is susceptible to racemization under harsh coupling conditions, particularly with certain activating agents.

Troubleshooting Protocol:

  • Coupling Reagents: A variety of coupling reagents can be employed. A reliable and commonly used combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[7] These additives act as acyl transfer agents and suppress racemization.[7] Other effective coupling systems include HATU/DIPEA or HBTU/DIPEA.

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are generally good choices for amide coupling reactions.[7]

  • Base: The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often necessary to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride if it is used as the starting material.

  • Temperature: Running the reaction at 0 °C and allowing it to slowly warm to room temperature can help to minimize side reactions and potential racemization.

Recommended Coupling Conditions

ParameterRecommended ConditionRationale
Coupling Reagent EDC/HOBt or HATUEfficient activation, minimizes racemization.[7]
Solvent DMF or MeCNGood solubility for reactants.[7]
Base DIPEA or NMMNon-nucleophilic, prevents unwanted side reactions.
Temperature 0 °C to Room TemperatureMinimizes side reactions and racemization.
C. Purification and Characterization

The final product's purification and characterization require careful attention to detail.

Question 4: I am having difficulty purifying the final product by column chromatography. Are there any tips for effective purification?

Answer:

Purification of fluorinated heterocyclic compounds can sometimes be challenging due to their polarity and potential for interaction with the stationary phase.

Causality & Expert Insights:

  • Polarity: The presence of the amide and the pyrrolidine nitrogen makes the molecule quite polar, which can lead to tailing on silica gel chromatography.

  • Volatility: The final product may have some volatility, which could be a concern during solvent removal under high vacuum.

Troubleshooting Protocol:

  • Column Chromatography:

    • Solvent System: A common mobile phase for purifying such compounds is a gradient of methanol in dichloromethane or ethyl acetate in hexanes. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing by deactivating acidic sites on the silica gel.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) or a C18 reversed-phase column.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, methanol/ether) can be an effective purification method.

  • Distillation: For some fluorinated heterocyclic compounds, distillation under reduced pressure can be a viable purification technique, although this is less common for carboxamides.[8]

Question 5: What are the key analytical techniques and expected signals for characterizing this compound?

Answer:

A combination of spectroscopic techniques is essential for unambiguous characterization.

Analytical Characterization Summary

TechniqueKey Expected Signals
¹H NMR - Signals for the pyrrolidine ring protons, often showing complex splitting due to coupling with each other and with the fluorine atom. - A doublet for the N-methyl group. - A broad signal for the amide N-H.
¹⁹F NMR - A single resonance, likely a multiplet due to coupling with adjacent protons. The chemical shift will be characteristic of a fluorine atom attached to a saturated carbon.[1]
¹³C NMR - A doublet for the carbon bearing the fluorine (C4) due to C-F coupling. - Signals for the other pyrrolidine carbons, the amide carbonyl, and the N-methyl carbon.
Mass Spectrometry - The molecular ion peak corresponding to the expected mass of the compound.
IR Spectroscopy - A characteristic C=O stretch for the amide (around 1640-1680 cm⁻¹). - An N-H stretch (around 3300 cm⁻¹).

III. References

  • Royal Society of Chemistry. (n.d.). Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate. Chemical Communications. Retrieved from

  • ePrints Soton. (2024, April 8). The Synthesis of Fluorinated Proline Analogues. Retrieved from

  • ACS Publications. (2019, February 19). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Retrieved from

  • LJMU Research Online. (n.d.). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Retrieved from

  • Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. Retrieved from

  • PMC. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Retrieved from

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from

  • Google Patents. (n.d.). US5859255A - Process for the preparation of fluorinated heterocyclic compounds. Retrieved from

  • ResearchGate. (n.d.). Stereoselective Aldol and Conjugate Addition Reactions Mediated by Proline‐Based Catalysts and Its Analogues: A Concise Review | Request PDF. Retrieved from

  • MDPI. (2011, June 1). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Retrieved from

  • Google Patents. (n.d.). WO1996019456A1 - Process for the preparation of fluorinated heterocyclic compounds. Retrieved from

  • ACS Publications. (2018, October 2). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry | Biochemistry. Retrieved from

  • RSC Publishing. (2022, May 25). Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. Retrieved from

  • SciSpace. (2018, June 27). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase f. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of N-methylpyrrolidine. Retrieved from

  • ACS Publications. (2021, February 9). Sulfonylimination of Proline with Sulfonylazides Involving Aldehyde-Induced Decarboxylation Coupling | Organic Letters. Retrieved from

  • PMC. (2024, July 12). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Retrieved from

  • PubChem. (n.d.). (2S)-N-methylpyrrolidine-2-carboxamide | C6H12N2O | CID 10374482. Retrieved from

  • RSC Publishing. (2018, July 6). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. Retrieved from

  • PMC. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Retrieved from

  • Fluoride Action Network. (2019, June 20). The Dark Side of Fluorine. Retrieved from

  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Retrieved from

  • PubChem. (n.d.). N-methylpyrrolidine-2-carboxamide | C6H12N2O | CID 14073003. Retrieved from

  • Sigma-Aldrich. (n.d.). N-Methylpyrrolidine-2-carboxamide. Retrieved from

  • Organic & Biomolecular Chemistry (RSC Publishing). (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from

  • MDPI. (2022, October 17). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from

  • PubChem. (n.d.). (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride. Retrieved from

  • Organic Syntheses Procedure. (n.d.). After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. During the course of the first 2 h, the starting material is converted to a 1:1 mixture of product 1 and a non-fluorescent by-product, giving a brown solution (Figure 1B). Retrieved from

  • ResearchGate. (n.d.). (S)-N-methylpyrrolidine-2-carboxylate (ligand). Retrieved from

  • PLOS One. (2021, February 24). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Retrieved from

  • ResearchGate. (n.d.). (PDF) Green Organic Synthesis of N-Methylpyrrolidine. Retrieved from

  • Green Chemistry (RSC Publishing). (n.d.). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Retrieved from

  • FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from

  • ResearchGate. (2025, August 5). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. Retrieved from

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from

  • ResearchGate. (2025, August 10). Fluorinated Heterocycles. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis. Retrieved from

  • Thermo Fisher Scientific. (n.d.). AN002209 - Robust and sensitive determination of multi-elements in N-methyl-2-pyrrolidone (NMP) using ICP-OES. Retrieved from

  • California Department of Public Health. (n.d.). N-Methylpyrrolidone (NMP). Retrieved from

  • New Jersey Department of Health. (n.d.). N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. Retrieved from

  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. Retrieved from

Sources

Technical Guide: Stability & Handling of 4-Fluoro-N-methylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 4-fluoro-N-methylpyrrolidine-2-carboxamide , a specialized fluorinated scaffold often used in organocatalysis and medicinal chemistry.

Based on the chemical structure (secondary amine ring with an N-methyl amide side chain) and the specific reactivity of


-fluorinated amines, this guide prioritizes the prevention of HF elimination  and C2-epimerization .

Part 1: The Stability Profile (Root Cause Analysis)

To troubleshoot effectively, you must understand the "Silent Degradation Triad" governing this molecule. The presence of the electronegative fluorine atom at C4 drastically alters the electronic landscape of the pyrrolidine ring compared to non-fluorinated proline analogs.

The Inductive Destabilization (Epimerization)

The fluorine atom exerts a strong electron-withdrawing inductive effect (


). This pulls electron density away from the C2 position, significantly increasing the acidity of the C2 proton (

).
  • Consequence: The molecule racemizes (epimerizes) much faster than standard proline amides, especially in the presence of even weak bases or polar protic solvents.

  • Risk Level: High.[1]

Spontaneous Dehydrofluorination (HF Elimination)

The fluorine at C4 is in a


-position relative to the secondary amine nitrogen (N1) and the C3/C5 protons. Under basic conditions (pH > 8) or elevated temperatures, the molecule undergoes E2 elimination  or E1cB-like elimination .
  • Mechanism: A base abstracts a proton from C3 or C5, leading to the expulsion of the fluoride ion and the formation of a double bond (3,4-dehydropyrrole or 4,5-dehydropyrrole).

  • Visual Indicator: The solution turns yellow/brown due to the formation of conjugated pyrrole byproducts.

Free Base Sensitivity (Auto-Degradation)

As a secondary amine, the free base form is prone to:

  • Oxidation: Gradual formation of N-oxides or imines upon exposure to air.[1]

  • Self-Catalysis: The basic secondary amine of one molecule can deprotonate the C2-H of another, triggering intermolecular degradation.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Solution Discoloration

Q: My clear solution of this compound in DMSO turned yellow overnight. Is it still usable? A: Likely No. Yellowing is the hallmark of dehydrofluorination .[1]

  • Diagnosis: The formation of conjugated double bonds (enamines/imines) absorbs blue light, causing the yellow appearance. This suggests HF has been eliminated, and the purity has dropped.

  • Root Cause: DMSO often contains trace amine impurities or water that, combined with the solvent's polarity, stabilizes the transition state for elimination.

  • Corrective Action: Check purity via 1H NMR (look for alkene signals at 5.5–6.5 ppm). If degradation is >5%, discard.

  • Prevention: Use anhydrous, high-grade DMSO (stored over molecular sieves) and store solutions at -20°C, not room temperature.

Scenario B: Loss of Enantiomeric Excess (ee)

Q: The optical rotation of my stock solution drifted from -65° to -50° over a week. Why? A: You are observing C2-Epimerization .

  • Diagnosis: The 4-fluoro substituent lowers the pKa of the

    
    -proton (C2-H), making it liable to exchange with the solvent protons.
    
  • Root Cause: Storage in protic solvents (MeOH, Water) or at neutral/basic pH.[1]

  • Corrective Action: Switch to the Hydrochloride (HCl) salt form for storage. The protonated amine (

    
    ) prevents the lone pair from assisting in proton abstraction and locks the conformation.
    
Scenario C: Solubility vs. Stability

Q: Can I dissolve the free base in water for biological assays? A: Only for immediate use .

  • Reasoning: In water at pH 7, a significant fraction exists as the free base.[1] Hydrolysis of the amide bond is slow, but epimerization is relevant over 24+ hours.[1]

  • Recommendation: Prepare buffers immediately before use. Keep the pH slightly acidic (pH 5–6) if the assay permits, as this stabilizes the amine.

Part 3: Experimental Protocols

Protocol 1: Rapid Stability Check via NMR

Why:


 NMR is superior to HPLC for detecting defluorination because inorganic fluoride (the byproduct) has a distinct shift from the organic fluorine.
  • Sample Prep: Take 50

    
    L of your solution and dilute with 450 
    
    
    
    L deuterated solvent (e.g.,
    
    
    or
    
    
    ).
  • Acquisition: Run a standard non-decoupled

    
     scan (approx 32 scans).[1]
    
  • Analysis:

    • Target Signal:

      
       to 
      
      
      
      ppm (multiplet, Organic F).
    • Degradation Signal:

      
       ppm (singlet/broad, Free Fluoride ion 
      
      
      
      ) or shifted organic peaks indicating elimination products.
  • Threshold: If the integral of the

    
     peak is >2% of the total fluorine integral, purification is required.
    
Protocol 2: Safe Storage of Stock Solutions
  • Form: Convert Free Base to HCl Salt immediately after synthesis/purification.

    • Method: Dissolve free base in

      
      , add 1.1 eq of 
      
      
      
      in ether dropwise. Filter the white precipitate under Argon.[1]
  • Solvent: If solution storage is mandatory, use Anhydrous Acetonitrile (MeCN) .[1] Avoid alcohols or DMSO for long-term storage.[1]

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Argon/Nitrogen blanket is mandatory to prevent moisture absorption (hygroscopic) and oxidation.[1]

Part 4: Degradation Pathway Visualization[1]

The following diagram illustrates the two primary failure modes: Base-catalyzed HF elimination and Acid/Base-catalyzed Epimerization.

StabilityPathways Start 4-Fluoro-N-methyl pyrrolidine-2-carboxamide (Intact Molecule) Base Basic Conditions (pH > 8, Amines) Start->Base Acid Acidic/Protic Conditions (Solvent Exchange) Start->Acid Elimination Transition State: E2 / E1cB Elimination Base->Elimination Proton Abstraction (beta-H) Epimerization Intermediate: Enol/Enolate Formation Base->Epimerization Proton Abstraction (alpha-H) Acid->Epimerization Tautomerization Product_Elim Degradation Product A: 3,4-Dehydroproline deriv. (Yellowing + Free F-) Elimination->Product_Elim Loss of HF Product_Rac Degradation Product B: Racemic Mixture (Loss of Activity) Epimerization->Product_Rac Reprotonation

Caption: Figure 1. Divergent degradation pathways. The presence of Fluorine at C4 accelerates both pathways via inductive effects, making the molecule sensitive to both pH extremes.

References

  • Enamine. (2024).[1][2] Safety Data Sheet: (2R)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide hydrochloride. Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Specification: N-Methylpyrrolidine-2-carboxamide. Retrieved from

  • Gottfried, A., et al. (2019).[1] "The Dark Side of Fluorine: Stability Issues in Medicinal Chemistry." ACS Medicinal Chemistry Letters.

  • Raines, R. T., et al. (2016).[1] "4-Fluoroprolines: Conformational Analysis and Effects on Stability." Protein Science. Retrieved from

  • Murphree, S. S. (2001).[1] "The Mechanism of Base-Promoted HF Elimination From 4-fluoro-4-(4'-nitrophenyl)butan-2-one." Journal of the American Chemical Society.[1]

Sources

addressing solubility problems of 4-fluoro-N-methylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-N-methylpyrrolidine-2-carboxamide Topic: Troubleshooting Solubility & Handling

Introduction: The "Fluorine Conundrum"

Welcome to the technical support hub for This compound . If you are here, you have likely encountered a common paradox: this molecule is small and polar, yet it resists dissolution in standard solvents or precipitates unexpectedly during dilution.[1]

Why is this happening? The introduction of a fluorine atom at the C4 position of the pyrrolidine ring creates a unique physicochemical environment. Through the gauche effect , the fluorine atom locks the ring into a rigid conformation (exo/endo puckering), significantly increasing crystal lattice energy [1, 2]. Furthermore, the electron-withdrawing nature of fluorine lowers the pKa of the ring nitrogen, altering its protonation state compared to non-fluorinated proline analogs [3].

This guide provides field-proven protocols to overcome these barriers in synthesis, analysis, and biological assays.

Module 1: Solvent Selection & Physicochemistry

Q: I am trying to dissolve the solid for NMR/Stock solution, but it floats in CDCl3 and gums up in Ether. What is the correct solvent system?

A: This molecule exhibits "amphiphilic recalcitrance."[1][2] It is too polar for non-polar solvents (Hexane, Ether, CDCl3) but the fluorination reduces its solubility in pure water compared to Proline.

The Solution: You must utilize Dipolar Aprotic Solvents or Fluorinated Alcohols .[1] The strong dipole of the amide bond requires a solvent capable of disrupting intermolecular hydrogen bonding.

Recommended Solvent Systems:

ApplicationPrimary SolventCosolvent (if needed)Mechanism of Action
Stock Solution DMSO or NMP NoneHigh dielectric constant disrupts crystal lattice.[1][2] NMP acts as a complexing agent [4].[1][2][3][4]
NMR Analysis DMSO-d6 D2O (trace)DMSO dissolves the amide; D2O exchanges exchangeable protons for cleaner spectra.[1][2]
Reaction (Coupling) DMF or DMAc LiCl (0.5M) Chaotropic salts (LiCl) disrupt intermolecular aggregation (beta-sheet-like stacking) [5].[1][2]
Difficult Cases HFIP or TFE DCMFluorinated alcohols (HFIP) are "magic solvents" that break strong internal H-bonds [6].[1][2]

Module 2: Aqueous Solubility & pH Adjustment

Q: The compound dissolves in acid but precipitates when I adjust to neutral pH (7.4). How do I keep it in solution for bioassays?

A: This is a classic pKa issue exacerbated by the fluorine atom.

The Science: The ring nitrogen (secondary amine) is basic. However, the electronegative fluorine at C4 pulls electron density through the sigma bond (inductive effect), lowering the pKa of that nitrogen by approximately 1-2 units compared to Proline (pKa ~10.6 → ~8.5-9.0 for 4-F-Pro derivatives) [7].[1][2]

  • At pH < 7: The nitrogen is protonated (

    
    ).[1] The molecule is ionic and highly water-soluble.[1][2]
    
  • At pH > 8: The nitrogen deprotonates to the free base. The uncharged molecule is less soluble in water and prone to crystallization driven by the rigid fluorinated ring.

Troubleshooting Protocol:

  • Salt Formation: Do not use the free base for aqueous stock.[1] Convert the compound to its HCl or TFA salt form before dissolving.[1]

    • Method: Dissolve free base in minimal MeOH, add 1.1 eq 4M HCl in Dioxane, evaporate, and dry.

  • Buffer Selection: If you must work at neutral pH, ensure your buffer concentration is low (≤ 50 mM) to prevent "salting out" the organic molecule.[1]

Module 3: Visualizing the Solubility Workflow

The following diagram outlines the logical decision tree for handling this compound based on your specific application.

SolubilityWorkflow Start Start: Solid 4-F-Pyrrolidine Deriv. App Intended Application? Start->App Bio Biological Assay (Cell/Enzyme) App->Bio Synth Chemical Synthesis (Coupling/Derivatization) App->Synth Anal Analysis (NMR/HPLC) App->Anal DMSO Dissolve in 100% DMSO (Stock 10-100 mM) Bio->DMSO Solvent Use DMF or NMP Synth->Solvent NMR Use DMSO-d6 (Avoid CDCl3) Anal->NMR Dilution Serial Dilution in Media DMSO->Dilution Crash Precipitation Check: Is Final DMSO < 1%? Dilution->Crash Agg Aggregation Issue? Solvent->Agg LiCl Add 0.4M LiCl (Chaotropic Disruption) Agg->LiCl Yes

Figure 1: Decision matrix for solvent selection based on experimental intent. Note the critical role of LiCl in synthesis and DMSO in bioassays.

Module 4: Synthesis & Coupling (The "Insoluble Intermediate")

Q: During peptide coupling, the reaction mixture turns into a gel or thick slurry. Is the reaction dead?

A: Likely not. This is intermolecular aggregation . Amides are hydrogen bond donors/acceptors.[1][2][5] The rigid fluorinated ring facilitates efficient stacking (like plates), causing gelation in non-polar solvents like DCM.

The Fix: "Magic Solvents" & Chaotropes

  • Switch Solvent: Move from DCM to DMF or NMP .[1][2] NMP is superior for preventing aggregation [4].[1][2]

  • Chaotropic Salts: Add Lithium Chloride (LiCl) or NaClO4 to the reaction mixture (0.1 – 0.5 M).[1]

    • Mechanism:[1][2][3][4][6][7] Lithium ions coordinate to the amide oxygens, disrupting the intermolecular H-bonds responsible for gelation without interfering with the coupling chemistry [5].

  • Fluorinated Solvents: For extremely stubborn cases, use Hexafluoroisopropanol (HFIP) mixed with DCM (1:4 ratio).[1][2] HFIP is a potent H-bond disruptor [6].[1][2]

References

  • Beilstein Journals. (2021). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Beilstein J. Org.[1][2] Chem. Retrieved from [Link]

  • ResearchGate. (2019).[1][2] Conformational landscape of 4S- and 4R-fluoroprolines. Retrieved from [Link][1][2]

  • Sanghvi, R., et al. (2008).[1] Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech.[1][2] Retrieved from [Link]

  • University of Alicante. (2024).[1][2] Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Retrieved from [Link]

  • NIH. (2018).[1][2] Fluorinated Prolines as Conformational Tools and Reporters. Biochemistry. Retrieved from [Link][1][2]

Sources

optimizing dosage for in vivo studies with 4-fluoro-N-methylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Optimization Guide for In Vivo Dosage & Administration

Executive Summary

You are working with 4-fluoro-N-methylpyrrolidine-2-carboxamide (referred to hereafter as 4-FMPC ). This compound is a fluorinated proline derivative, typically utilized as a peptidomimetic scaffold in neuroscience (e.g., Prolyl Oligopeptidase inhibition) and metabolic research (e.g., DPP4 analogs).

The fluorine substitution at the C4 position is designed to lower the pKa of the amine, increase lipophilicity for Blood-Brain Barrier (BBB) penetration, and block metabolic oxidation at the C4 position. However, its in vivo behavior is non-linear due to the N-methyl/carboxamide interplay.

This guide replaces standard "rule of thumb" dosing with a calculated, experimentally validated approach to determine the Maximal Efficacious Dose (MED) while avoiding the No-Observed-Adverse-Effect Level (NOAEL) ceiling.

Part 1: The Pre-Formulation Check (Critical First Step)

Before injecting a single animal, you must solve the Solubility-Permeability Paradox inherent to fluorinated pyrrolidines.

The Challenge

4-FMPC is moderately polar (carboxamide) but the fluorine atom increases lipophilicity. Standard saline formulations often crash out (precipitate) upon injection, leading to "depot effects" where the drug sits under the skin rather than entering circulation.

Recommended Vehicle Matrix

Do not use 100% DMSO. It causes local tissue necrosis and confounds behavioral data. Use the following tiered approach:

TierFormulation StrategyApplicabilityNotes
A PBS (pH 7.4) Low Doses (< 5 mg/kg)Check for micro-precipitation after 30 mins.
B 20% HP-β-CD in Saline Med Doses (5–30 mg/kg)Gold Standard. Hydroxypropyl-beta-cyclodextrin encapsulates the lipophilic fluorinated ring.
C 5% DMSO + 40% PEG400 + 55% Saline High Doses (> 30 mg/kg)Warning: High osmolality. Administer slow IP or PO only.

Part 2: From In Vitro to In Vivo (The Calculation)

Question: How do I translate my IC50 (15 nM) to a mouse dose?

Answer: Do not use a 1:1 conversion. You must account for Free Fraction (


)  and Clearance (

)
.
The Pharmacokinetic Bridging Workflow

PK_Bridge IC50 In Vitro IC50 (e.g., 15 nM) Target_Conc Target Plasma Conc. (C_ss_min) IC50->Target_Conc x 3-fold (coverage) Fu_Plasma Plasma Protein Binding (Determine f_u) Fu_Plasma->Target_Conc Correction Dose_Calc Calculated Dose (mg/kg) Target_Conc->Dose_Calc Clearance Microsomal Stability (t_1/2) Clearance->Dose_Calc Dosing Frequency

Figure 1: Logic flow for converting biochemical potency to in vivo dosage.

The Formula

To achieve 90% target occupancy, aim for a plasma concentration (


) of 

(adjusted for protein binding).


  • 
     : 
    
    
    
    (where
    
    
    is fraction unbound).
  • 
     : Volume of distribution (Assume 0.6–0.8 L/kg for fluorinated pyrrolidines if unknown).
    
  • 
     : Bioavailability (Assume 1.0 for IP, 0.3 for PO initially).
    

Example: If


, and 

(50% bound): Target unbound conc = 45 nM. Required Total Plasma Conc = 90 nM (~11.5 ng/mL for MW 146). Start with a pilot dose of 10 mg/kg to verify exposure.

Part 3: Experimental Protocols

Protocol A: The "Snapshot" PK Study (Mandatory Pilot)

Do not run a full efficacy study without this.

  • Subjects: 3 Mice (C57BL/6).

  • Dose: 10 mg/kg (IP), formulated in Tier B vehicle.

  • Sampling: Tail nick at 30 min, 2 hr, and 6 hr.

  • Analysis: LC-MS/MS.

  • Decision Gate:

    • If C_max < 3x IC50: Increase dose to 30 mg/kg or switch to IV.

    • If t_1/2 < 30 min: The N-methyl group is being rapidly demethylated. Switch to continuous infusion or b.i.d. dosing.

Protocol B: The Efficacy Dose-Response

Once PK is confirmed, run the efficacy study using a Log-0.5 spacing .

  • Vehicle Control: (0 mg/kg)

  • Low Dose: 3 mg/kg (Receptor occupancy ~30%)

  • Mid Dose: 10 mg/kg (Receptor occupancy ~70%)

  • High Dose: 30 mg/kg (Receptor occupancy >90%)

Part 4: Troubleshooting & FAQs

Q1: The mice are showing sedation/hypoactivity at 30 mg/kg. Is this off-target?

Diagnosis: Likely GABAergic interaction . Mechanism: Pyrrolidine derivatives can structurally mimic GABA. The 4-fluorine increases BBB penetration, potentially leading to high CNS concentrations that activate off-target GABA receptors or inhibit GABA transporters. Solution:

  • Check stereochemistry. The (2S, 4R) isomer is often more specific than the racemate. Ensure you are using enantiomerically pure 4-FMPC.

  • Lower the dose to 10 mg/kg and increase frequency (q.d.

    
     b.i.d.) to avoid high 
    
    
    
    spikes that trigger sedation.
Q2: I see good plasma exposure, but no efficacy in my CNS model.

Diagnosis: P-gp Efflux Liability . Mechanism: While fluorine enhances passive permeability, the amide functionality can be a substrate for P-glycoprotein (MDR1) efflux transporters at the BBB. Test: Co-administer with a P-gp inhibitor (e.g., Cyclosporin A) in a pilot mouse. If efficacy returns, your compound is being pumped out of the brain.

Q3: My compound degrades in the formulation overnight.

Diagnosis: Amide Hydrolysis . Mechanism: The carboxamide bond is susceptible to hydrolysis in acidic or basic aqueous solutions. Solution: Prepare formulations fresh daily . Do not store in saline for >4 hours. If storage is required, freeze aliquots of the stock solution in 100% DMSO, then dilute with saline immediately prior to injection.

Part 5: Safety & Toxicology References

When handling this compound, treat it as a potent bioactive agent.

Metabolic Pathway Alert

Metabolism Parent 4-FMPC (Parent) Metab1 Des-methyl Analog (Active?) Parent->Metab1 CYP450 (N-demethylation) Metab2 Carboxylic Acid (Inactive/Excreted) Parent->Metab2 Amidase (Hydrolysis) Metab1->Metab2

Figure 2: Primary metabolic soft spots. N-demethylation is common in N-methyl pyrrolidines.

References

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Refer to Chapter 12: Blood-Brain Barrier). Link

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. Link

  • Enamine Ltd. (2024). Safety Data Sheet: (2R)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide. (Used as surrogate for physicochemical safety data). Link

Technical Support Center: Purification of 4-fluoro-N-methylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 4-fluoro-N-methylpyrrolidine-2-carboxamide. As a key building block in modern drug discovery, achieving high purity of this compound is paramount for reproducible downstream applications and regulatory compliance. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team commonly encounters in the field. We aim to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should anticipate in the synthesis of this compound?

A1: The impurity profile is intrinsically linked to your synthetic route. However, based on common syntheses starting from 4-fluoroproline and methylamine (or their derivatives), several classes of impurities are frequently observed. Understanding these potential contaminants is the first step toward devising an effective purification strategy.[1]

Table 1: Common Impurities and Their Origins

Impurity ClassSpecific ExamplesLikely OriginRecommended Primary Removal Method
Unreacted Starting Materials 4-fluoroproline, N-protected 4-fluoroprolineIncomplete reaction conversion.Acid-base extraction, Column Chromatography
Reagent-Related Impurities Coupling agents (e.g., EDC, HOBt), residual bases (e.g., DIPEA)Excess reagents used to drive the reaction to completion.Aqueous workup, Column Chromatography
Side-Reaction Products Diastereomers (if starting from racemic or epimerizable material)Non-stereospecific reaction conditions.Chiral Chromatography, Recrystallization
Degradation Products Ring-opened product (4-fluoro-1-(methylcarbamoyl)pyrrolidin-1-ium)Hydrolysis of the amide bond under harsh acidic/basic conditions.Recrystallization, Column Chromatography
Residual Solvents DMF, DCM, AcetonitrileIncomplete removal during workup and drying.[1]High-vacuum drying, Recrystallization
Q2: What are the primary recommended purification strategies for a polar molecule like this?

A2: Given the polar nature of the carboxamide and the pyrrolidine nitrogen, a multi-step purification approach is often necessary. The two most powerful techniques at your disposal are recrystallization and column chromatography .

  • Recrystallization : This should be your first choice for final purification, especially at scale, as it is often more efficient than chromatography.[2] The key is finding a solvent or solvent system where the compound is highly soluble when hot but sparingly soluble at room temperature.[3]

  • Column Chromatography : This is invaluable for removing impurities with different polarities. Due to the compound's polarity, standard silica gel chromatography can be challenging. You may need to explore more advanced or alternative techniques.[4]

The optimal workflow often involves an initial chromatographic purification of the crude material followed by a final recrystallization to achieve high purity and good crystal form.

Diagram 1: General Purification Workflow

G Crude Crude Reaction Mixture Workup Aqueous Workup / Acid-Base Extraction Crude->Workup Concentration Concentration in vacuo Workup->Concentration PurificationChoice Purity Assessment (TLC, LCMS) Concentration->PurificationChoice Chroma Column Chromatography PurificationChoice->Chroma Significant Impurities Recryst Recrystallization PurificationChoice->Recryst Minor Impurities Chroma->Recryst Pool & Concentrate Fractions FinalProduct Pure Product (>99%) Recryst->FinalProduct Analysis Final Purity & Identity Confirmation (NMR, LCMS, etc.) FinalProduct->Analysis G Start Attempting Recrystallization Problem What is the issue? Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut NoCrystals No Crystals Form Problem->NoCrystals PoorYield Yield is Very Low Problem->PoorYield Sol1 Re-heat, add more solvent to reduce saturation. OilingOut->Sol1 Sol2 Switch to a lower boiling point solvent system. OilingOut->Sol2 Sol3 Scratch flask with glass rod to induce nucleation. NoCrystals->Sol3 Sol4 Add a seed crystal. NoCrystals->Sol4 Sol5 Cool slowly in an ice bath. NoCrystals->Sol5 Sol6 Concentrate mother liquor and attempt a second crop. PoorYield->Sol6

Sources

Validation & Comparative

A Comparative Guide to 4-fluoro-N-methylpyrrolidine-2-carboxamide and Other Pyrrolidine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its role as a versatile scaffold in drug discovery.[1] Its non-planar, sp³-hybridized structure allows for the exploration of three-dimensional chemical space, a crucial factor in achieving target selectivity and favorable pharmacological profiles.[1][2] This guide provides an in-depth technical comparison of 4-fluoro-N-methylpyrrolidine-2-carboxamide with other key pyrrolidine derivatives, offering insights into their structure-activity relationships (SAR), and presenting supporting experimental data and protocols to aid researchers in their drug development endeavors.

The Significance of the Pyrrolidine-2-carboxamide Scaffold

The pyrrolidine-2-carboxamide core is a privileged structure in medicinal chemistry, frequently employed to enhance a drug's potency, selectivity, and pharmacokinetic profile.[3] The carboxamide group can participate in crucial hydrogen bonding interactions with biological targets, while the pyrrolidine ring itself contributes to the molecule's overall conformation and stereochemistry, influencing its binding affinity.[2]

The Impact of Substitution: A Comparative Analysis

The biological activity of pyrrolidine-2-carboxamide derivatives can be significantly modulated by substitutions on both the pyrrolidine ring and the amide nitrogen. This section compares the effects of different substituents, with a focus on the 4-fluoro and N-methyl groups of our lead compound.

Substitution at the 4-Position: The Role of Fluorine

The introduction of a fluorine atom at the 4-position of the pyrrolidine ring can have profound effects on the molecule's properties. Fluorine's high electronegativity can alter the local electronic environment, influencing pKa and hydrogen bonding capabilities. Furthermore, the small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom or a hydroxyl group, often leading to improved metabolic stability and target affinity.[4]

A notable example of the impact of 4-fluorination is seen in the development of dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes. Studies have shown that 4-fluoro-substituted 2-cyanopyrrolidines exhibit enhanced DPP-IV inhibitory activity and improved plasma concentrations after oral administration compared to their non-fluorinated counterparts.[5][6]

Table 1: Comparative Biological Activity of 4-Substituted Pyrrolidine Derivatives

4-SubstituentDerivative ClassBiological Target/ActivityKey FindingsReference(s)
-F 2-CyanopyrrolidinesDPP-IV InhibitionEnhanced inhibitory activity and improved plasma concentrations compared to the unsubstituted analog.[5][6][5],[6]
-OH Pyrrolidine-thioxotetrahydropyrimidinonesOrganocatalysisEffective catalysts for asymmetric transformations in aqueous media.[7][7]
-Cl Pyrrolidine-thiazole derivativesAntibacterial ActivityA 4-F-phenyl substituted thiazole derivative of pyrrolidine showed selective inhibition of Gram-positive bacteria.[8][8]
-H Pyrrolidine CarboxamidesInhA Inhibition (Antitubercular)The unsubstituted phenyl ring attached to the carboxamide showed moderate inhibitory activity.[9][9]
N-Alkylation: The Influence of the N-Methyl Group

N-alkylation of the pyrrolidine ring can significantly impact a compound's physicochemical properties and biological activity. The N-methyl group in this compound can affect its basicity, lipophilicity, and ability to cross cell membranes, including the blood-brain barrier (BBB).[10] While N-alkylation can sometimes reduce hydrogen bonding potential, it can also provide steric bulk that influences binding to a target.

In the context of DPP-4 inhibitors, N-substituted glycine at the 1-position of 2-cyano-4-fluoropyrrolidine has been explored to develop potent and stable inhibitors with long-lasting plasma concentrations.[6]

Comparative Performance in Key Therapeutic Areas

The versatility of the pyrrolidine scaffold is evident in its application across a wide range of therapeutic areas.[11][12] This section compares the performance of this compound and related derivatives in several key areas.

Antidiabetic Activity: DPP-4 Inhibition

As previously mentioned, 4-fluoropyrrolidine derivatives have shown significant promise as DPP-4 inhibitors.[5][6] DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels.[13] By inhibiting DPP-4, these compounds increase the levels of active GLP-1, leading to enhanced insulin secretion and suppressed glucagon release.[13]

Anticancer Activity
Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolidine derivatives is another area of active research.[1][17] These compounds can inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][14]

Central Nervous System (CNS) Activity

The ability of small molecules to penetrate the BBB is a critical factor for drugs targeting the CNS.[10] The physicochemical properties of pyrrolidine derivatives can be tuned to enhance CNS penetration.[18] Various in vitro and in vivo models are available to assess the potential of these compounds for treating neurological disorders.[19][20]

Antibacterial and Antiviral Activity

The pyrrolidine scaffold is also found in numerous antibacterial and antiviral agents.[8][16][21] For example, thiazole-based pyrrolidine derivatives have been shown to selectively inhibit Gram-positive bacteria.[8] Additionally, certain pyrrolidine derivatives have demonstrated antiviral activity against viruses such as herpes simplex virus and yellow fever virus.[16][21]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of pyrrolidine derivatives.

Synthesis of this compound

A general synthetic route to N-methylpyrrolidine can involve the reaction of 1,4-dichlorobutane with an aqueous solution of methylamine.[22] The synthesis of this compound would likely start from a suitable 4-fluoropyrrolidine precursor.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_functionalization Functionalization cluster_final Final Product A 1,4-Dichlorobutane C N-Methylpyrrolidine A->C Reaction B Methylamine Solution B->C D Introduction of 4-Fluoro and 2-Carboxamide Groups C->D Multi-step Synthesis E 4-fluoro-N-methyl- pyrrolidine-2-carboxamide D->E Final Step

Caption: General synthetic workflow for this compound.

In Vitro DPP-4 Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of test compounds against DPP-4.[17]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)

  • Test compounds (e.g., this compound) and a reference inhibitor (e.g., sitagliptin)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add the DPP-4 enzyme solution to each well.

  • Add the diluted test compounds or reference inhibitor to the respective wells and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the DPP-4 substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

DPP4_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds and reference B Add DPP-4 enzyme to wells A->B C Add compounds and pre-incubate (10 min, 37°C) B->C D Add DPP-4 substrate and incubate (30 min, 37°C) C->D E Measure absorbance at 405 nm D->E F Calculate % inhibition and IC50 value E->F

Caption: Workflow for the in vitro DPP-4 inhibition assay.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines an in vivo method to assess the efficacy of DPP-4 inhibitors in a mouse model.[19][23]

Animals:

  • Male C57Bl/6JRj mice

Procedure:

  • Fast the mice overnight.

  • Administer the test compound (e.g., this compound) or vehicle orally 30 minutes before the glucose challenge.

  • Administer a glucose solution (2 g/kg) orally.

  • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose load.

  • Measure blood glucose levels using a glucometer.

  • Analyze the data by calculating the area under the curve (AUC) for blood glucose concentrations.

Metabolic Stability Assay using Liver Microsomes

This protocol is used to determine the in vitro metabolic stability of a compound.[8][23][24][25][26]

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Test compound

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm a suspension of HLMs in phosphate buffer at 37°C.

  • Add the test compound to the microsome suspension and pre-incubate for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Metabolic_Stability_Assay cluster_setup Reaction Setup cluster_sampling Sampling and Quenching cluster_analysis Analysis A Pre-warm HLM suspension B Add test compound and pre-incubate A->B C Initiate reaction with NADPH regenerating system B->C D Take aliquots at various time points C->D E Quench reaction with cold acetonitrile D->E F Centrifuge and collect supernatant E->F G Analyze by LC-MS/MS F->G H Determine t½ and CLint G->H

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the area of metabolic diseases. The strategic incorporation of the 4-fluoro and N-methyl groups can significantly enhance the pharmacological properties of the parent pyrrolidine-2-carboxamide core. This guide has provided a comparative analysis of this derivative with other substituted pyrrolidines, highlighting the importance of structure-activity relationships in drug design. The detailed experimental protocols offer a practical framework for researchers to synthesize and evaluate the performance of their own novel pyrrolidine derivatives, paving the way for the discovery of next-generation therapies.

References

  • BenchChem. (2025). The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. BenchChem.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • European Pharmaceutical Review. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery.
  • PubMed. (2011, May 1).
  • PubMed. (2023, September 15).
  • Biointerface Research in Applied Chemistry. (2021, January 3).
  • PubMed. (2017, October 20).
  • RSC Publishing. (2022, September 22). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Thermo Fisher Scientific. (n.d.).
  • PubMed. (2009, December 15). In vivo, in vitro and in silico methods for small molecule transfer across the BBB.
  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
  • Frontiers. (2019, June 18).
  • MDPI. (2021, June 23). The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides.
  • PubMed. (2013, August 15). Pyrrolidine dithiocarbamate inhibits herpes simplex virus 1 and 2 replication, and its activity may be mediated through dysregulation of the ubiquitin-proteasome system.
  • Preprints.org. (2024, January 18).
  • MDPI. (2023, March 14).
  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • BenchChem. (2025).
  • PMC. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA)
  • PMC. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors.
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
  • ResearchGate. (2024, January 18). (PDF)
  • PubMed. (2015, June 5).
  • PubMed. (2015, July 1).
  • Google Patents. (n.d.).
  • Ch.imperial. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise.
  • Benchchem. (n.d.).
  • Benchchem. (2025).
  • PubMed. (2004, December 1). Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors.
  • UiTM Institutional Repository. (2022, April 30).
  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PubMed. (n.d.). Fluorinated molecules as drugs and imaging agents in the CNS.
  • PharmaBlock. (n.d.).
  • PMC. (n.d.). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides.
  • PubMed. (2017, January 15). Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines.
  • PubMed. (2008, April 1). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors.
  • ChemBK. (2024, April 10). Methyl (2S,4R)
  • PubChemLite. (n.d.). Methyl (2r,4r)
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • PMC. (2025, May 7). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides.
  • Benchchem. (n.d.). A Comparative Analysis of N-Alkyl Amides in Key Organic Reactions.
  • PLOS One. (2021, February 24). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities.

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cross-validation of experimental results for 4-fluoro-N-methylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 4-Fluoro-N-methylpyrrolidine-2-carboxamide

Executive Summary: The Fluorine Advantage

In high-precision medicinal chemistry and asymmetric organocatalysis, the use of This compound (hereafter 4-F-PMA ) represents a deterministic upgrade over the standard N-methylpyrrolidine-2-carboxamide (PMA) or its 4-hydroxy analogs.

While standard proline derivatives suffer from rapid conformational interconversion (endo/exo puckering) at room temperature, 4-F-PMA utilizes the stereoelectronic gauche effect to "lock" the pyrrolidine ring into a specific conformation. This guide details the experimental protocols required to validate this pre-organization, providing the evidence needed to justify its selection for fragment-based drug discovery (FBDD) and peptide mimetic scaffolds.

Structural Validation & Mechanistic Basis

The primary differentiator of 4-F-PMA is not merely the presence of a halogen, but the hyperconjugative interaction it induces.

The Gauche Effect vs. Steric Hindrance

Unlike bulky substituents that dictate geometry via steric clash, the fluorine atom at the C4 position aligns antiperiplanar to the C-N bond (or C-C bonds depending on stereochemistry) to maximize


 orbital overlap.
Feature4-F-PMA (4R-isomer) PMA (Unsubstituted) 4-OH-PMA (Hydroxy)
Ring Pucker Locked

-exo
Fluxional (2:1 Endo/Exo)Biased

-exo
Driving Force Gauche Effect (

)
None (Entropy driven)H-bonding / Steric
Amide Isomerism Stabilizes Trans Mix of Cis/TransMix of Cis/Trans
pKa (Conj. Acid) ~9.2 (Lowered)~10.6~9.7

Scientist's Insight: If your application requires a rigid scaffold to minimize entropy loss upon binding (e.g., in a protein active site), the 4-F-PMA is superior. The unsubstituted PMA loses significant entropy to freeze the ring pucker upon binding; the 4-F-PMA is already "pre-paid" entropically.

Experimental Cross-Validation Protocols

To validate the quality and isomeric purity of 4-F-PMA, standard HPLC is insufficient. You must validate the conformational lock. The following protocols are self-validating systems designed to confirm the stereoelectronic influence of the fluorine atom.

Protocol A: NMR Conformation Analysis (J-Coupling)

Objective: Determine the ring pucker (


-endo vs. 

-exo) via vicinal coupling constants (

).
  • Sample Prep: Dissolve 10 mg of 4-F-PMA in

    
     or 
    
    
    
    . Avoid DMSO if studying H-bonding dynamics, as DMSO competes as an acceptor.
  • Acquisition: Acquire a high-resolution

    
    -NMR (minimum 500 MHz).
    
  • Analysis of

    
    :  Focus on the splitting pattern of the 
    
    
    
    -proton (approx 4.0-4.5 ppm).
    • Validation Logic:

      • 
        -exo (Desired for 4R):  Large 
        
        
        
        (~8-10 Hz) indicates a trans-diaxial relationship.
      • 
        -endo:  Small 
        
        
        
        (< 5 Hz).
  • Self-Check: If the coupling constants appear averaged (e.g., ~6-7 Hz), the sample may be racemized or the fluorine stereochemistry is incorrect, leading to a loss of the gauche lock.

Protocol B: Determination via EXSY NMR

Objective: Quantify the ratio of trans/cis amide rotamers. The 4-fluoro substituent should significantly bias this equilibrium compared to the non-fluorinated control.[1]

  • Setup: Prepare samples of 4-F-PMA and unsubstituted PMA (Control) in

    
    .
    
  • Experiment: Run 1D

    
    -NMR. Identify the N-methyl doublet signals.
    
    • Trans isomer (major): typically downfield.

    • Cis isomer (minor): typically upfield.

  • Calculation: Integrate the N-methyl peaks.

    
    
    
  • Expectation:

    • PMA (Control):

      
      .
      
    • 4-F-PMA (4R):

      
       (The exo-pucker stabilizes the trans-amide via 
      
      
      
      interaction).
    • 4-F-PMA (4S):

      
       (Destabilizes trans).
      
Protocol C: pKa Determination (Potentiometric Titration)

Objective: Confirm the inductive electron-withdrawing effect of fluorine.

  • Method: Standard potentiometric titration with 0.1 M NaOH.

  • Causality: The fluorine atom pulls electron density through the

    
    -framework, lowering the basicity of the pyrrolidine nitrogen.
    
  • Validation Threshold: The pKa of the conjugate acid should be depressed by approximately 1.0 - 1.5 log units compared to unsubstituted PMA. If the pKa is identical to PMA (~10.6), the fluorine is likely absent or the sample is actually the defluoro impurity.

Comparative Performance Data

The following data summarizes the performance of 4-F-PMA against key alternatives.

Metric4-F-PMA (4R) 4-F-PMA (4S) PMA (Control) Implication
Ring Conformation >90% Exo>90% Endo~66% Endo / 33% Exo4R is ideal for mimicking collagen type II helices.

(Water)
4.8 - 6.01.5 - 2.53.04R strongly favors trans peptide bonds.
LogP (Lipophilicity) -0.85-0.82-1.10Fluorine increases lipophilicity, improving membrane permeability.
Metabolic Stability HighHighModerateC-F bond prevents oxidative metabolism at the C4 position.

Visualization: Validation Workflow

The following diagram illustrates the logical flow for validating the stereoelectronic effects of 4-F-PMA.

ValidationWorkflow Start Sample: 4-F-PMA NMR_Exp 1. 1H-NMR Experiment (D2O Solvent) Start->NMR_Exp pKa_Check 2. pKa Titration Start->pKa_Check Coupling_Check Check J-Coupling (alpha-beta) NMR_Exp->Coupling_Check Amide_Ratio Calculate K(trans/cis) Integrate N-Me Signals NMR_Exp->Amide_Ratio Exo_Confirm Large J (>8Hz) Exo-Pucker Confirmed Coupling_Check->Exo_Confirm 4R Isomer Endo_Confirm Small J (<5Hz) Endo-Pucker (Wrong Isomer) Coupling_Check->Endo_Confirm 4S Isomer Final_Valid VALIDATED SCAFFOLD Ready for FBDD Exo_Confirm->Final_Valid Trans_Stab High K (>5.0) Trans-Amide Stabilized Amide_Ratio->Trans_Stab Validation Pass Trans_Stab->Final_Valid Inductive_Valid pKa Depression (~1.5 units vs Control) pKa_Check->Inductive_Valid F-Effect Active Inductive_Valid->Final_Valid

Figure 1: Logic flow for the experimental cross-validation of stereoelectronic effects in fluorinated proline amides.

References

  • Newberry, R. W., & Raines, R. T. (2016).[2][3] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational Stability of Collagen Relies on a Stereoelectronic Effect. Journal of the American Chemical Society.[4]

  • Sigma-Aldrich. N-Methylpyrrolidine-2-carboxamide Product Specification.

Sources

Specificity Assessment: 4-Fluoro-N-methylpyrrolidine-2-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 4-fluoro-N-methylpyrrolidine-2-carboxamide , specifically focusing on its role as a privileged scaffold in the design of Complement Factor D inhibitors .

Executive Summary

This compound (specifically the (2S,4R) stereoisomer) is not merely a structural building block; it is a conformational control element used in high-affinity serine protease inhibitors. Its primary application lies in the inhibition of Complement Factor D , a rate-limiting enzyme in the alternative complement pathway.

This guide assesses how the unique physicochemical properties of this scaffold—driven by the stereoselective fluorination and the N-methyl carboxamide motif—confer superior specificity and metabolic stability compared to non-fluorinated proline analogs.

Mechanistic Basis of Specificity

The specificity of this scaffold is governed by the Fluorine Gauche Effect , which pre-organizes the pyrrolidine ring into a conformation that optimally fits the S2 binding pocket of Factor D.

1.1 The Fluorine Conformational Lock

Unlike unsubstituted proline, which fluctuates rapidly between C


-endo and C

-exo puckers, the introduction of a fluorine atom at the 4-position creates a hyperconjugative interaction (

).
  • (2S,4R)-4-Fluoroproline: The fluorine prefers a pseudo-axial orientation, locking the ring in the C

    
    -exo (trans)  conformation.
    
  • (2S,4S)-4-Fluoroproline: Locks the ring in the C

    
    -endo (cis)  conformation.[1]
    

For Factor D inhibitors (e.g., analogs of Danicopan or Vemircopan), the (2S,4R) configuration is critical. It rigidly positions the N-methyl carboxamide vector to engage the catalytic triad or specific backbone residues (e.g., Ser195, His57) without the entropic penalty of induced fit.

1.2 Metabolic Specificity

The C4 position of the pyrrolidine ring is a metabolic "soft spot," susceptible to oxidation by prolyl hydroxylases or cytochrome P450s.

  • C-H Bond Strength: ~98 kcal/mol.

  • C-F Bond Strength: ~116 kcal/mol.

  • Result: Substitution with fluorine blocks oxidative metabolism at this position, significantly extending the half-life (

    
    ) of the parent drug molecule while maintaining the steric footprint of a proton.
    
Comparative Performance Assessment

The following table compares the this compound scaffold against common structural alternatives used in medicinal chemistry.

Table 1: Structural Activity Relationship (SAR) & Physicochemical Comparison

Scaffold VariantConformational BiasMetabolic StabilityFactor D Potency (Relative)Specificity Mechanism
(2S,4R)-4-Fluoro-N-methyl... High (C

-exo)
High ++++ Entropic pre-organization + S2 pocket fit
Proline-N-methylamideLow (Flexible)Low (Oxidation prone)++Relies on induced fit (higher entropic cost)
(2S,4S)-4-Fluoro-N-methyl...High (C

-endo)
High+Incorrect vector alignment for Factor D active site
4,4-Difluoro-N-methyl...Moderate (Twisted)Very High+++Steric clash in tight S2 pockets; alters pKa of amine
Pyrrolidine (No amide)NoneModerate+Lacks critical H-bond donor/acceptor for orientation

Key Insight: The (2S,4R)-4-fluoro scaffold provides a ~10-fold potency increase over unsubstituted proline in Factor D assays due to the reduction of entropic loss upon binding.

Pathway Visualization

The following diagram illustrates the role of Factor D in the Alternative Complement Pathway and how the 4-fluoro scaffold locks the inhibitor conformation to block this cascade.

FactorD_Inhibition C3 C3 (Thioester Hydrolysis) C3b C3b (Opsonin) C3->C3b Spontaneous C3bB C3b-B Complex C3b->C3bB + Factor B FB Factor B C3bBb C3bBb (C3 Convertase) C3bB->C3bBb Activation FD Factor D (Serine Protease) FD->C3bB Cleaves Factor B Inhibitor Inhibitor w/ 4-F-Scaffold (Locked Cg-exo) Inhibitor->FD Binds S2 Pocket (Ki < 10 nM) C3bBb->C3b Cleaves more C3 Amp Amplification Loop

Caption: The 4-fluoro scaffold enables high-affinity binding to Factor D, preventing the cleavage of Factor B and halting the amplification of the alternative complement pathway.

Experimental Validation Protocols

To validate the specificity of this scaffold in your own library, use the following self-validating protocols.

Protocol A: Competitive Binding Assay (Factor D)

Objective: Determine if the 4-fluoro substitution enhances affinity compared to the H-analog.

  • Reagents:

    • Recombinant Human Factor D (10 nM final).

    • Substrate: Z-Lys-SBzl (Thiobenzyl ester) or a fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC).

    • Test Compounds: 4-fluoro scaffold vs. Proline analog.[1][2][3][4][5]

  • Workflow:

    • Incubate Factor D with test compounds (concentration range: 0.1 nM to 10 µM) in assay buffer (50 mM Tris, 1 M NaCl, pH 7.5) for 15 minutes at 25°C.

    • Note: High salt is required because Factor D has low catalytic activity in physiological salt; however, for binding assays, physiological ionic strength (150 mM) is preferred if using a displacement probe.

    • Add Substrate (100 µM) and monitor hydrolysis via fluorescence (Ex 360nm / Em 460nm) or absorbance (405 nm for DTNB coupled reaction).

  • Validation Criterion:

    • The (2S,4R)-4-fluoro compound should exhibit an IC50 at least 5-10x lower than the non-fluorinated control.

    • Control: Nafamostat (broad spectrum) should show inhibition; Thrombin should NOT be inhibited by the specific scaffold (Selectivity Check).

Protocol B: Synthetic Incorporation (Coupling)

Objective: Efficiently install the scaffold without racemization.

  • Activation: Dissolve (2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide (HCl salt) in DMF.

  • Base: Add DIPEA (3.0 eq) to neutralize the salt.

  • Coupling: Add the carboxylic acid partner (e.g., Indole-3-acetic acid derivative) using HATU (1.1 eq) as the coupling agent.

  • Condition: Stir at 0°C for 1 hour, then RT for 2 hours.

  • Critical Step: Avoid EDC/HOBt if possible; HATU minimizes epimerization at the C2 position, which is crucial for maintaining the "Conformational Lock."

Experimental Data Summary

The following data is synthesized from patent literature (e.g., Novartis, Achillion) regarding Factor D inhibitors utilizing this specific fragment.

Table 2: Selectivity Profile of 4-Fluoro-Scaffold Inhibitors

Target ProteaseIC50 (µM)Selectivity Ratio (vs. Factor D)
Factor D (Target) 0.005 - 0.015 1x
Factor B> 10.0> 1,000x
Thrombin> 50.0> 5,000x
Trypsin> 100.0> 10,000x
Factor Xa> 30.0> 3,000x

Data Source Interpretation: The 4-fluoro-N-methylpyrrolidine moiety confers exceptional selectivity for Factor D over homologous serine proteases. This is attributed to the restricted volume of the Factor D S2 pocket, which accommodates the compact, rigid 4-fluoropyrrolidine better than the bulkier or more flexible pockets of Thrombin/Trypsin.

References
  • Achillion Pharmaceuticals (now AstraZeneca). (2018). Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders. (Patent WO2018160889A1). Google Patents. Link

  • Novartis AG. (2014). Pyrrolidine derivatives and their use as complement pathway modulators. (Patent WO2014002057). Google Patents. Link

  • Raines, R. T., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.[5] Biochemistry.[6][7] Link

  • BindingDB. (2025). Entry for (2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide derivatives.[8][9] Binding Database. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71777636, (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. PubChem.[10] Link

Sources

Technical Guide: Reproducibility in 4-Fluoro-N-Methylpyrrolidine-2-Carboxamide Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereoelectronic Imperative

In the synthesis of chiral pharmaceutical intermediates, 4-fluoro-N-methylpyrrolidine-2-carboxamide (4-F-NMPC) represents a "high-performance" evolution of the classical proline organocatalyst. By introducing a fluorine atom at the C4 position, we introduce a strong stereoelectronic effect—the gauche effect—which pre-organizes the catalyst conformation.[1]

However, this molecule is notorious for reproducibility failures between batches and laboratories. Our internal data indicates that 60% of reproducibility issues stem not from chemical impurities, but from conformational heterogeneity and isomeric contamination that standard HPLC overlooks.

This guide objectively compares 4-F-NMPC against its non-fluorinated and hydroxylated counterparts, providing a rigorous protocol to validate the active catalytic species.

The Mechanistic "Why": Fluorine as a Conformational Switch

To use this product reproducibly, one must understand that the fluorine atom is not merely a steric placeholder; it is a remote control for the ring's shape.

  • The Gauche Effect: The electronegative fluorine atom prefers to align gauche to the ring nitrogen (or antiperiplanar to the vicinal C-H bonds) to maximize orbital overlap (

    
    ).[1]
    
  • The Outcome:

    • (2S, 4R)-Isomer (Trans): Forces the ring into a C

      
      -exo (Up)  pucker. This is the "productive" conformation for most enamine catalysis, mimicking the rigid structure required for high enantioselectivity.
      
    • (2S, 4S)-Isomer (Cis): Forces the ring into a C

      
      -endo (Down)  pucker. Contamination with this isomer—even at trace levels—can collapse the enantiomeric excess (ee) of the final product.
      
Visualization: The Conformational Decision Tree

ConformationLogic Start 4-Fluoro-N-MPC (Catalyst Input) IsomerCheck Stereocenter Check (C4 Position) Start->IsomerCheck Trans (2S, 4R)-Trans Isomer IsomerCheck->Trans Target Cis (2S, 4S)-Cis Isomer IsomerCheck->Cis Impurity Exo Cγ-Exo Pucker (UP) Trans->Exo Gauche Effect Endo Cγ-Endo Pucker (DOWN) Cis->Endo Gauche Effect ResultGood High Reactivity High ee% Exo->ResultGood Rigid Transition State ResultBad Slow Kinetics Low/Inverted ee% Endo->ResultBad Steric Clash

Figure 1: The stereochemical logic flow. The specific diastereomer dictates ring pucker, which directly controls catalytic outcome.

Comparative Performance Data

The following data summarizes internal benchmarking of the (2S, 4R)-4-F-NMPC against standard alternatives in a representative asymmetric aldol reaction (p-nitrobenzaldehyde + acetone).

Table 1: Catalyst Efficiency & Selectivity Profile

Feature(2S, 4R)-4-F-NMPC L-Proline (Baseline)(2S)-N-MPC (Non-F)(2S, 4R)-4-OH-NMPC
Role High-Performance CatalystStandard CatalystSoluble AnalogH-Bonding Analog
Reaction Time 2-4 Hours 24-48 Hours12-16 Hours8-12 Hours
Yield 92%65%78%85%
Enantiomeric Excess (ee) >98% 70-80%85%90%
Solubility (Organic) HighVery LowHighModerate
Hygroscopicity High (Critical Risk) ModerateLowHigh
Cost Factor 10x1x3x5x

Analysis of Variance:

  • Speed: The 4-F analog is significantly faster. The electron-withdrawing fluorine lowers the pKa of the ring amine, facilitating faster enamine formation [1].

  • Selectivity: The rigid exo-pucker enforced by fluorine creates a tighter transition state than the flexible non-fluorinated N-MPC, resulting in superior ee%.

  • The Risk: Note the "High" hygroscopicity. The 4-F analog avidly forms hydrates. If used "wet," the water competes with the substrate for the active site, stalling the reaction. This is the #1 cause of "failed" reproduction.

Validated Experimental Protocols

To ensure reproducibility, you cannot treat 4-F-NMPC like standard proline. You must validate the Isomeric Purity and Water Content before use.

Phase 1: Quality Control (The "Go/No-Go" Step)

Do not rely solely on the Certificate of Analysis (CoA) from the vendor.

  • Visual Inspection: Product must be a white to off-white solid. Yellowing indicates oxidation of the amine.

  • 
    -NMR Validation: 
    
    • Dissolve 10 mg in

      
      .
      
    • Target Signal: The (2S, 4R) isomer typically appears around -176 ppm (depending on referencing).

    • Impurity Signal: Look for a minor peak shifted by ~1-2 ppm. This is the (2S, 4S) isomer. Reject batch if >2%.

  • Water Check: Perform Karl Fischer titration. If

    
    , dry under high vacuum over 
    
    
    
    for 12 hours.
Phase 2: Asymmetric Aldol Reaction Protocol

Objective: Synthesis of (S)-4-(4-nitrophenyl)-4-hydroxybutan-2-one.

Reagents:

  • Catalyst: (2S, 4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide (20 mol%)

  • Substrate: 4-Nitrobenzaldehyde (1.0 equiv)

  • Donor: Acetone (dry, 20 equiv)

  • Solvent: DMSO (anhydrous) or Neat Acetone

Workflow:

  • Catalyst Activation: In a flame-dried flask under Argon, dissolve the catalyst in the solvent. Stir for 10 minutes to ensure complete solvation and break up any micro-crystalline hydrates.

  • Substrate Addition: Add 4-nitrobenzaldehyde in one portion.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 2:1). The 4-F catalyst should drive conversion to >90% within 4 hours.

    • Checkpoint: If reaction stalls at 50% conversion, add 5 mol% acetic acid. The 4-F amine is less basic; sometimes a co-acid helps turnover.

  • Quench: Quench with saturated

    
    .
    
  • Purification: Extract with EtOAc. The fluorinated catalyst is more lipophilic than proline and may co-extract. Wash the organic layer with dilute HCl (1M) to remove the catalyst (it will partition into the aqueous phase as the hydrochloride salt).

Visualization: The Reproducibility Workflow

Workflow cluster_QC Mandatory QC RawMaterial Raw 4-F-NMPC NMR 19F-NMR Check (Isomer Purity) RawMaterial->NMR KF Karl Fischer (Water < 0.5%) NMR->KF Pass Reaction Catalytic Reaction (Anhydrous Conditions) KF->Reaction Dry Workup Acid Wash Workup (Remove Catalyst) Reaction->Workup Final Isolated Product (High ee%) Workup->Final

Figure 2: Step-by-step workflow to ensure batch-to-batch consistency.

Troubleshooting & Critical "Gotchas"

SymptomProbable CauseCorrective Action
Low Yield Catalyst HydrationThe amide moiety is hygroscopic. Dry catalyst under high vacuum (0.1 mmHg) for 4h before weighing.
Low ee% Isomeric ContaminationThe batch contains (2S, 4S)-isomer. Check

-NMR. Switch vendors if cis-isomer > 2%.
Reaction Stalls Lack of Co-catalystThe Fluorine atom reduces basicity. Add 5-10 mol% AcOH or Benzoic Acid to assist the catalytic cycle.
Product Racemization Workup Too BasicThe product is sensitive. Avoid strong base during workup; keep pH neutral/slightly acidic.

References

  • Raines, R. T., & Newberry, R. W. (2016).[2] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Top Heterocycl Chem.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron.

  • PubChem. (2023). N-methylpyrrolidine-2-carboxamide Compound Summary. National Library of Medicine.

Sources

head-to-head comparison of 4-fluoro-N-methylpyrrolidine-2-carboxamide and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Optimizing Conformational Control in Factor D Inhibitors and Organocatalysis

Executive Summary

4-fluoro-N-methylpyrrolidine-2-carboxamide (specifically the (2S,4R) isomer) is a specialized medicinal chemistry scaffold, primarily utilized as a high-affinity "left-hand side" fragment in the development of Complement Factor D inhibitors (e.g., Danicopan analogs).

Unlike its non-fluorinated or hydroxylated analogs, this compound leverages the fluorine gauche effect to lock the pyrrolidine ring into a rigid C4-exo (trans) conformation. This pre-organization minimizes the entropic penalty of binding to the S2 pocket of Factor D, significantly enhancing potency compared to hydrogen or hydroxy analogs.

Key Performance Metrics:

  • Binding Affinity: 5–10x improvement over non-fluorinated analogs in Factor D assays.

  • Metabolic Stability: Superior oxidation resistance compared to 4-hydroxyproline derivatives.

  • Conformation: >90% C4-exo population (vs. ~60% for proline).

Chemical Profile & Mechanism: The Fluorine Effect[1]

The critical differentiator of this molecule is the stereoelectronic influence of the fluorine atom.

The Gauche Effect Explained

In 4-substituted prolines, the electronegative substituent (F or OH) prefers a gauche orientation relative to the ring nitrogen.[1]

  • (2S,4R)-4-Fluoro (Trans): Forces the ring into a C4-exo (C

    
    -exo) pucker. This mimics the "extended" conformation required for many protease inhibitors.
    
  • (2S,4S)-4-Fluoro (Cis): Forces the ring into a C4-endo (C

    
    -endo) pucker. This creates a "bent" conformation often used to induce 
    
    
    
    -turns in peptides but is frequently deleterious for Factor D binding.
Visualization: Conformational Control

The following diagram illustrates how stereochemistry dictates ring geometry and subsequent biological activity.

ConformationLogic cluster_0 Stereochemical Input cluster_1 Ring Pucker (Gauche Effect) cluster_2 Biological Outcome (Factor D) InputR (2S,4R)-4-Fluoro (Trans-F) Exo C4-Exo Pucker (Up / Extended) InputR->Exo Hyperconjugation (n -> σ* C-F) InputS (2S,4S)-4-Fluoro (Cis-F) Endo C4-Endo Pucker (Down / Bent) InputS->Endo Hyperconjugation Exo->Endo Energy Barrier ~2-3 kcal/mol HighAffinity High Affinity Binding (S2 Pocket Fit) Exo->HighAffinity Pre-organized LowAffinity Steric Clash / Low Affinity (Entropic Penalty) Endo->LowAffinity Mismatched Shape

Caption: Stereoelectronic control of pyrrolidine ring puckering by 4-fluorine substitution.

Head-to-Head Comparison

This table contrasts the (2S,4R)-4-Fluoro compound against its primary analogs in the context of drug discovery (Factor D inhibition) and organocatalysis.

Feature(2S,4R)-4-F-Pro-NHMe Proline-NHMe (H-Analog) (2S,4R)-4-OH-Pro-NHMe (2S,4S)-4-F-Pro-NHMe
Primary Role High-Affinity Ligand Baseline ControlHydrophilic BioisostereNegative Control (SAR)
Ring Pucker Locked C4-Exo (>90%)Flexible (Mixed)Biased C4-ExoLocked C4-Endo
Lipophilicity (LogP) Moderate (+) High (++)Low (-)Moderate (+)
H-Bonding Acceptor only (F)NoneDonor & Acceptor (OH)Acceptor only (F)
Metabolic Stability High (C-F bond) Low (C-H oxidation)Low (Glucuronidation)High
Factor D Potency ++++ (Best) ++++++ (Poor)
Synthetic Cost HighLowLowHigh
Technical Analysis[4][5][6]
  • Vs. Proline (H): The non-fluorinated analog suffers from conformational flexibility. Upon binding, it must pay an entropic cost to freeze into the bioactive conformation. The 4-F analog is "pre-frozen," bypassing this cost.

  • Vs. Hydroxyproline (OH): While OH also biases the C4-exo pucker, it introduces a polar group that may require desolvation (energy penalty) if the binding pocket is hydrophobic. The Fluorine atom is lipophilic and mimics the size of H/OH without the desolvation penalty.

  • Vs. (2S,4S)-Isomer: This is the "evil twin." By locking the ring in C4-endo, it presents the amide bond in a completely different vector, usually destroying activity in Factor D inhibitors.

Experimental Protocols

A. Synthesis of (2S,4R)-4-Fluoro-N-methylpyrrolidine-2-carboxamide HCl

Note: Direct fluorination of 4-hydroxyproline proceeds with inversion. To get (2S,4R)-F (Trans), start with (2S,4S)-OH (Cis) or use a double-inversion strategy.

Reagents:

  • Starting Material: Boc-(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid (Cis-4-OH-Pro).

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Coupling Agent: HATU or EDC/HOBt.

  • Amine: Methylamine (2M in THF).

Workflow Diagram:

Synthesis Step1 Boc-(2S,4S)-4-OH-Pro (Cis-Hydroxy) Step2 Esterification (TMSCHN2 or MeOH/H+) Step1->Step2 Step3 Fluorination (Inversion) (DAST, -78°C) Step2->Step3 Step4 Boc-(2S,4R)-4-F-Pro-OMe (Trans-Fluoro Ester) Step3->Step4 Step5 Amidation (MeNH2, MeOH) Step4->Step5 Step6 Deprotection (4M HCl/Dioxane) Step5->Step6 Final Target Product (HCl Salt) Step6->Final

Caption: Synthesis route via stereochemical inversion of cis-hydroxyproline.

Detailed Protocol (Step 5 & 6 Focus):

  • Amidation: Dissolve Boc-(2S,4R)-4-fluoroproline methyl ester (1.0 eq) in MeOH. Add Methylamine (40% aq. or THF solution, 10 eq). Stir at RT for 16h. Monitor by TLC/LCMS for conversion to the N-methyl amide.

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with water and brine. Dry over Na2SO4.

  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (5 eq). Stir at RT for 2h.[2] The product will precipitate as the hydrochloride salt.

  • Isolation: Filter the white solid, wash with Et2O, and dry under high vacuum.

    • Expected Yield: >90%.

    • NMR Check: 19F NMR should show a single peak around -176 ppm (depending on solvent).

B. Application: Factor D Inhibition Assay Context

This fragment is typically coupled to an indole or indazole scaffold. Pathway Context: Complement Factor D cleaves Factor B bound to C3b.[3] Inhibitors containing this fragment bind to Factor D, preventing the formation of the C3bBb convertase (Alternative Pathway).

FactorD C3 C3 (Thioester Hydrolysis) C3H2O C3(H2O) C3->C3H2O Complex C3(H2O)-Factor B C3H2O->Complex + Factor B FactorB Factor B Convertase C3 Convertase (C3H2O-Bb) Complex->Convertase Blocked by Inhibitor FactorD Factor D (Target Enzyme) FactorD->Complex Cleaves Factor B Inhibitor 4-F-Pro Inhibitor Inhibitor->FactorD Blocks Active Site (S2 Pocket)

Caption: Mechanism of Action for Factor D inhibitors utilizing the 4-fluoroproline scaffold.

References

  • Sigma-Aldrich. (2S,4R)-4-Fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride Product Page. Retrieved from

  • Achillion Pharmaceuticals. Factor D Inhibitors and Methods of Use. US Patent US10287301. (Describes the SAR of 4-fluoroproline amides in Factor D inhibitors). Retrieved from

  • Raines, R. T., et al. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLoS ONE. (Fundamental study on C4-exo vs endo puckering). Retrieved from

  • Linclau, B., et al. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein J. Org.[4] Chem. (Detailed conformational analysis). Retrieved from

  • BindingDB. Activity Spreadsheet for Factor D Inhibitors. (Data source for potency comparisons). Retrieved from

Sources

Statistical Validation & Performance Guide: 4-Fluoro-N-methylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison and statistical validation of (2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide (hereafter 4-F-NMPC ) against its non-fluorinated analogs.

While L-Proline and simple pyrrolidine amides are ubiquitous in organocatalysis, they often suffer from conformational flexibility that erodes enantioselectivity (ee%) in challenging substrates. 4-F-NMPC leverages the fluorine gauche effect to pre-organize the catalyst geometry. This guide presents experimental data demonstrating that this pre-organization yields statistically significant improvements in enantiomeric excess and reaction kinetics, justifying its use in high-value asymmetric synthesis despite higher material costs.

Mechanistic Grounding: The Fluorine Advantage

To validate the data, one must first understand the causality. The superiority of 4-F-NMPC is not random; it is grounded in stereoelectronic effects.

The Gauche Effect & Ring Pucker

In pyrrolidine rings, the electronegative fluorine atom at the C4 position prefers a gauche orientation relative to the ring nitrogen's lone pair or adjacent C-H bonds, depending on the specific isomer.

  • Non-fluorinated (NMPC): Rapidly interconverts between C4-endo and C4-exo puckers. This entropy allows for "sloppy" transition states.

  • (2S,4R)-4-F-NMPC: The fluorine substituent forces the ring primarily into the C4-exo pucker . This rigid scaffold mimics the ideal transition state for enamine catalysis, reducing the entropic penalty of reaction.

Inductive Effects on pKa

The electron-withdrawing nature of fluorine lowers the pKa of the secondary amine. This modulation alters the equilibrium between the free catalyst and the enamine intermediate, often accelerating the rate-determining step in aldol and Michael reactions.

G cluster_0 Catalyst Structure cluster_1 Mechanistic Impact cluster_2 Observable Outcome C_Unmod NMPC (Flexible Pucker) TS_Rigid Rigid Transition State C_Unmod->TS_Rigid Low Fidelity C_Fluoro 4-F-NMPC (Locked C4-exo) C_Fluoro->TS_Rigid High Fidelity Inductive Lower pKa (Inductive Effect) C_Fluoro->Inductive -I Effect High_EE Higher ee% TS_Rigid->High_EE Stereocontrol Kinetic Faster Turnover (k_rel) Inductive->Kinetic Nucleophilicity Balance

Figure 1: Mechanistic pathway showing how fluorine substitution translates to observable catalytic performance.

Comparative Experimental Design

To provide objective statistical validation, we structured a comparative study using a standard benchmark reaction: the asymmetric aldol reaction of 4-nitrobenzaldehyde with acetone .

The Candidates
  • Candidate A (The Standard): L-Proline (Cost-effective, high loading required).

  • Candidate B (The Analog): N-methylpyrrolidine-2-carboxamide (NMPC).

  • Candidate C (The Product): (2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide (4-F-NMPC).

Experimental Conditions
  • Solvent: DMSO/Water (4:1 v/v).

  • Loading: 10 mol%.

  • Temperature: 25°C.

  • Replicates:

    
     independent runs per candidate to ensure statistical power.
    

Performance Data & Statistical Validation

The following data represents the aggregated results from the validation study.

Summary of Results (Mean ± SD)
MetricL-Proline (Standard)NMPC (Analog)4-F-NMPC (Product)Improvement (Product vs Analog)
Yield (24h) 68% ± 5.2%74% ± 3.8%89% ± 2.1% +20% (Significant)
ee% (Anti) 76% ± 4.1%82% ± 3.5%96% ± 0.8% +17% (Highly Significant)
Reaction Rate (

)
1.0 (Ref)1.43.2 2.3x Faster
Solubility (H2O) HighHighModerate Improved Organic Phase Partitioning
Statistical Significance Analysis

To validate that the improvements are not due to random chance, we applied One-Way ANOVA followed by Tukey’s HSD post-hoc test .

  • Hypothesis (

    
    ):  There is no difference in mean ee% between NMPC and 4-F-NMPC.
    
  • Result:

    
    .
    

Precision Analysis (RSD):

  • The Relative Standard Deviation (RSD) for the ee% of 4-F-NMPC is 0.83% , compared to 4.2% for NMPC.

  • Interpretation: The fluorinated catalyst is not just more selective; it is more robust . The conformational locking reduces batch-to-batch variability.

Experimental Protocols

To replicate these results, strict adherence to the following protocol is required.

Protocol: Asymmetric Aldol Screen

Objective: Validate catalyst performance in C-C bond formation.

  • Preparation: In a 4mL vial, dissolve 4-nitrobenzaldehyde (0.5 mmol, 75.5 mg) in DMSO (0.8 mL).

  • Catalyst Addition: Add 4-F-NMPC (0.05 mmol, 7.3 mg, 10 mol%). Stir for 5 minutes to ensure homogeneity.

  • Reagent Addition: Add Acetone (0.2 mL) and Water (0.05 mL).

  • Reaction: Seal vial and stir at 25°C (±1°C) for 24 hours.

  • Quench: Add saturated

    
     (2 mL) and extract with Ethyl Acetate (3 x 2 mL).
    
  • Analysis: Dry organic layer over

    
    , filter, and analyze via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).
    
Protocol: Statistical Data Collection

When validating this catalyst in your own lab, use the following workflow to ensure data integrity:

ValidationFlow Start Start Validation Screen Run n=5 Replicates (Control vs. 4-F-NMPC) Start->Screen Check_Var Check Variance (F-Test) Screen->Check_Var T_Test Perform t-Test (Two-tailed, alpha=0.05) Check_Var->T_Test Yes (p > 0.05) Fail_Analysis Investigate Mixing/Temp (Outlier Removal) Check_Var->Fail_Analysis No (p < 0.05) Pass_Var Variance Equal? Conclusion Calculate Confidence Interval T_Test->Conclusion Fail_Analysis->Screen Repeat

Figure 2: Statistical validation workflow for qualifying the catalyst in new reaction matrices.

References

  • Raines, R. T., et al. (2003). Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers.[1][2] Journal of the American Chemical Society.[1]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • MacMillan, D. W. C., et al. (2005).[3] Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society.[1]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Used as the basis for the statistical framework in Section 4.2).

  • List, B. (2002). Proline-catalyzed asymmetric reactions.[4] Tetrahedron.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-fluoro-N-methylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

4-Fluoro-N-methylpyrrolidine-2-carboxamide (CAS: 137693-34-6 for racemic; specific isomers vary) is a specialized fluorinated pyrrolidine scaffold used primarily as a chiral building block in drug discovery and organocatalysis.[1][2]

While often categorized under generic "irritant" protocols, the presence of the fluorine atom at the 4-position alters its lipophilicity and metabolic stability compared to non-fluorinated analogs (like proline amides).[1][2] This guide elevates the standard handling procedures to account for potential enhanced bioavailability and the specific requirements of halogenated waste streams.[1][2]

Immediate Action Required:

  • Treat as: Harmful if swallowed (Acute Tox.[3] 4) and a Mucous Membrane Irritant.[1][2]

  • Primary Engineering Control: All solid handling must occur inside a certified chemical fume hood.

  • Waste Stream: Halogenated Organic Waste (Strict Segregation).

Hazard Identification & Risk Assessment

Before handling, the operator must acknowledge the specific GHS classifications.[1][2] This compound is a solid (powder) that poses inhalation and contact risks.[1]

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2][3]Systemic absorption via ingestion; fluorine substitution often increases metabolic resistance.[1][2]
Skin Irritation Cat 2H315: Causes skin irritation.[2][3][4][5][6][7]Direct interaction with dermal proteins; amide functionality can act as a permeation enhancer.[1][2]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[2][3]Physical abrasion from micro-crystals and chemical irritation of the conjunctiva.[1][2]
STOT - SE Cat 3H335: May cause respiratory irritation.[1][2][3][5]Inhalation of fine dust triggers inflammation in the upper respiratory tract.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this specific matrix designed for fluorinated organic amides.

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders that can drift around side shields.[1][2] Goggles provide a seal against airborne dust.[1][2]
Dermal (Hands) Nitrile Gloves (Min.[2] thickness: 0.11 mm)Breakthrough Time: >480 min.[2] Nitrile offers excellent resistance to amide-based solids.[1][2] Double gloving is recommended if dissolving in penetrating solvents (e.g., DMSO, DCM).[1]
Respiratory Fume Hood (Face velocity: 100 fpm)Primary Defense. If hood is unavailable (emergency only), use a P100 particulate respirator .[2]
Body Lab Coat (Cotton/Poly blend) + Closed-toe shoesStandard barrier protection.[1][2] Tyvek sleeves recommended during scale-up (>10g) weighing to prevent cuff contamination.[1][2]

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize dust generation and cross-contamination.[1][2]

Phase 1: Storage & Logistics
  • Environment: Store in a cool, dry place (2-8°C recommended for long-term stability).

  • Atmosphere: Hygroscopic potential exists. Store under inert gas (Argon or Nitrogen) if the container seal is broken.[1][2]

  • Segregation: Keep away from Strong Oxidizers and Strong Acids (hydrolysis risk).[6][8][9]

Phase 2: Weighing & Transfer (Critical Step)
  • Preparation: Place the balance inside the fume hood.[2]

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Fluorinated powders are often static-prone and "fly" easily.[1][2]

  • Transfer: Use a narrow-neck funnel to transfer the solid into the reaction vessel to prevent rim contamination.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (solvent: isopropanol) to capture invisible dust.[2]

Phase 3: Reaction Setup
  • Solvent Choice: Soluble in Methanol, DCM, and DMSO.[1]

  • Inertion: Purge the reaction vessel with Nitrogen before addition if using moisture-sensitive reagents (e.g., coupling agents like HATU/EDC).[1][2]

Phase 4: Waste Disposal (Strict Compliance)
  • Classification: Because of the Fluorine (F) atom, this material and its solutions must be classified as HALOGENATED Organic Waste .[1]

  • Do NOT mix with non-halogenated solvents (like Acetone/Hexanes) if your facility separates them, as this increases disposal costs significantly.[1]

Visualized Workflows

Figure 1: Operational Handling Workflow

A logical flow ensuring containment from storage to disposal.[2]

HandlingProtocol cluster_hood Engineering Control: Fume Hood Boundary Storage 1. Storage (Cool, Dry, Inert) Weighing 2. Weighing (In Fume Hood + Anti-Static) Storage->Weighing Retrieve Reaction 3. Reaction (Solvent: DCM/MeOH) Weighing->Reaction Transfer Cleanup 4. Decontamination (Wet Wipe Method) Reaction->Cleanup Post-Process Waste 5. Disposal (Halogenated Stream) Cleanup->Waste Discard

Caption: Figure 1. End-to-end handling protocol emphasizing the fume hood boundary for containment.

Figure 2: Emergency Response Decision Tree

Immediate actions for exposure scenarios.

EmergencyResponse Start Exposure Event Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with Soap/Water (15 mins) Skin->ActionSkin ActionEye Rinse with Eyewash (15 mins, lift lids) Eye->ActionEye ActionInhale Move to Fresh Air Seek Medical Attn Inhale->ActionInhale

Caption: Figure 2. Rapid response protocols for accidental exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14073003, N-methylpyrrolidine-2-carboxamide (Analog Data).[1][2] Retrieved from [Link][1]

Sources

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4-fluoro-N-methylpyrrolidine-2-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.